2,4-Dichloropyrimidine-d2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H2Cl2N2 |
|---|---|
Molecular Weight |
150.99 g/mol |
IUPAC Name |
2,4-dichloro-5,6-dideuteriopyrimidine |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H/i1D,2D |
InChI Key |
BTTNYQZNBZNDOR-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(N=C1Cl)Cl)[2H] |
Canonical SMILES |
C1=CN=C(N=C1Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloropyrimidine-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and analytical methodologies for 2,4-Dichloropyrimidine-d2. As a deuterated analog of the versatile synthetic building block 2,4-Dichloropyrimidine, this isotopically labeled compound is a valuable tool in mechanistic studies, metabolic tracking, and as an internal standard in quantitative analyses. This document consolidates key data on its physical and chemical characteristics, details its notable reactivity in nucleophilic aromatic substitution and cross-coupling reactions, and outlines experimental protocols for its characterization. It is important to note that while this guide focuses on the deuterated species, much of the available experimental data is for the non-deuterated parent compound, 2,4-Dichloropyrimidine. The properties of the deuterated analog are expected to be very similar, with key differences arising from the isotopic labeling, primarily in its molecular weight and spectroscopic signatures.
Chemical and Physical Properties
The core chemical and physical properties of 2,4-Dichloropyrimidine are summarized in the table below. The values for this compound are expected to be nearly identical, with the exception of the molecular weight, which is increased by the presence of two deuterium atoms.
| Property | 2,4-Dichloropyrimidine | This compound (Calculated) | Reference(s) |
| Molecular Formula | C₄H₂Cl₂N₂ | C₄D₂Cl₂N₂ | [1][2] |
| Molecular Weight | 148.98 g/mol | 150.99 g/mol | [1][2] |
| Appearance | White to off-white or light-brown solid/crystalline powder. | Expected to be similar. | [3][4] |
| Melting Point | 57-61 °C | Expected to be similar. | [3][5] |
| Boiling Point | 101 °C at 23 mmHg | Expected to be similar. | [4][5] |
| Density | ~1.493 g/cm³ | Expected to be similar. | [4] |
| Solubility | Soluble in most organic solvents such as methanol, ethyl acetate, and chloroform. Partially soluble in water. | Expected to be similar. | [3][5] |
| CAS Number | 3934-20-1 | Not specified | [1][6] |
Reactivity and Synthetic Applications
2,4-Dichloropyrimidine is a highly reactive heterocyclic compound, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][8] Its reactivity is dominated by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack. Generally, the C-4 position is more reactive and susceptible to substitution than the C-2 position.[9][10] However, the regioselectivity of these reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[9][11]
-
Regioselectivity: While substitution typically occurs preferentially at the C-4 position, a mixture of C-2 and C-4 substituted products can be generated.[9][10] The presence of an electron-donating group at the C-6 position can lead to a preference for substitution at the C-2 position.[11]
-
Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols.[10]
-
Reaction Conditions: The choice of solvent and base can be crucial in controlling the regioselectivity. For instance, using n-butanol with diisopropylethylamine (DIPEA) has been reported to favor substitution at the C-4 position.[9]
Palladium-Catalyzed Cross-Coupling Reactions
2,4-Dichloropyrimidine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: This reaction is frequently used to introduce aryl and heteroaryl groups at the C-4 position with high regioselectivity.[4][5]
-
Sonogashira Coupling: In contrast to Suzuki coupling, the reactivity of the C-2 and C-4 positions in Sonogashira reactions is often similar.[9]
-
Other Cross-Coupling Reactions: The compound also participates in Stille and Negishi coupling reactions, generally with a preference for reaction at the C-4 position.[9][12]
The general reactivity of the chloro-substituents in different reaction types is summarized below:
Experimental Protocols
The characterization of this compound relies on standard analytical techniques, with particular emphasis on methods that can confirm the presence and location of the deuterium labels.
Synthesis
The non-deuterated 2,4-Dichloropyrimidine is typically synthesized via the chlorination of uracil (pyrimidine-2,4(1H,3H)-dione) using reagents such as phosphoryl chloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate.[5][13] The synthesis of the deuterated analog would require the use of a deuterated starting material or a subsequent hydrogen-deuterium exchange step under appropriate conditions.
General Chlorination Protocol (for non-deuterated compound):
-
To a reaction flask, add uracil and an excess of phosphoryl chloride.[5]
-
The mixture is refluxed with stirring at approximately 110°C for several hours.[5]
-
After the reaction is complete, the excess phosphoryl chloride is removed by distillation under reduced pressure.[5]
-
The residue is carefully quenched by pouring it onto ice.
-
The product is then extracted with an organic solvent, such as chloroform.[5]
-
The organic layers are combined, washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or distillation.[13]
Analytical Characterization
The following workflow outlines the typical analytical procedures for the characterization of this compound.
3.2.1. Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) interface.[2]
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Expected Results: The mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated compound (approximately 151.0 m/z). The isotopic pattern of the chlorine atoms (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl) will be evident. The presence of a peak at approximately 149.0 m/z would indicate the presence of the non-deuterated species, allowing for the determination of isotopic purity.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and the position of the deuterium labels.
-
¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, confirming their incorporation.[14][15] This technique is particularly useful for quantifying the level of deuteration at specific sites.[16]
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the pyrimidine ring. Carbons bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and may show an isotopic shift compared to the non-deuterated compound.
-
Protocol:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ²H NMR, a non-deuterated solvent can be used.[16]
-
Acquire ¹H, ¹³C, and ²H NMR spectra using a high-field NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative ratios of protons and deuterons.
-
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. The C-D bonds will have characteristic stretching and bending frequencies at lower wavenumbers compared to the corresponding C-H bonds.
Safety and Handling
2,4-Dichloropyrimidine is classified as an irritant.[4] It is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is an important isotopically labeled compound with significant potential in various fields of chemical and biomedical research. Its chemical properties and reactivity closely mirror those of its non-deuterated counterpart, making it a valuable tool for mechanistic and metabolic studies without significantly altering the chemical behavior of the system under investigation. The analytical techniques outlined in this guide provide a robust framework for the characterization and quality control of this compound.
References
- 1. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 3. 2,4-Dichloropyrimidine (2,4-DCP),CAS NO 3934-20-1 | RVR LABS [rvrlabs.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 6. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 7. scientificlabs.com [scientificlabs.com]
- 8. 2,4-Dichloropyrimidine 98 3934-20-1 [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. studylib.net [studylib.net]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 14. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 15. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Guide: 2,4-Dichloropyrimidine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyrimidine serves as a key building block in the creation of various medicinal agents, including those with anticancer and anti-inflammatory properties.[1] The deuterated form, 2,4-Dichloropyrimidine-d2, is of significant interest to researchers and drug development professionals for its utility in isotope dilution mass spectrometry (IDMS). This powerful analytical technique allows for highly accurate and precise quantification of target analytes in complex biological matrices by correcting for sample loss during preparation and variations in instrument response.
Physicochemical Properties of 2,4-Dichloropyrimidine (CAS: 3934-20-1)
The physical and chemical properties of this compound are expected to be very similar to its non-deuterated form, with a slight increase in molecular weight due to the presence of deuterium atoms. The data presented below is for the non-deuterated 2,4-Dichloropyrimidine.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂N₂ | [1][2][3] |
| Molecular Weight | 148.98 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 57-61 °C | [1] |
| Boiling Point | 101 °C at 23 mmHg | [1] |
| Solubility | Soluble in water (partially), methanol, chloroform, and ethyl acetate. | [1] |
| Sensitizer | Human skin sensitizer. | [1] |
Synthesis of this compound: A Representative Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible route can be adapted from the known synthesis of 2,4-Dichloropyrimidine, which typically involves the chlorination of uracil or a related derivative. To introduce the deuterium atoms, a deuterated starting material would be required. This protocol outlines a representative method starting from deuterated uracil (Uracil-d4).
Reaction Scheme:
References
An In-depth Technical Guide to the Isotopic Purity of 2,4-Dichloropyrimidine-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and the analytical methodologies used to determine the isotopic purity of 2,4-Dichloropyrimidine-d2. Given the absence of specific literature for this particular isotopologue, this guide outlines a plausible synthetic route and details the generalized, yet rigorous, experimental protocols for assessing its isotopic enrichment. The methodologies described herein are fundamental in the characterization of deuterated compounds for applications in medicinal chemistry, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.
Data Presentation
The isotopic purity of a synthesized batch of this compound can be determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The data obtained from these techniques are typically summarized as follows:
Table 1: Isotopic Distribution of this compound by Mass Spectrometry
| Isotopologue | Molecular Formula | Measured Relative Abundance (%) | Corrected Relative Abundance (%)* |
| d0 | C₄H₂Cl₂N₂ | 0.5 | 0.3 |
| d1 | C₄HDCl₂N₂ | 2.5 | 2.3 |
| d2 | C₄D₂Cl₂N₂ | 97.0 | 97.4 |
*Corrected for the natural abundance of ¹³C, ³⁷Cl, and ¹⁵N isotopes.
Table 2: Isotopic Enrichment of this compound by ¹H NMR Spectroscopy
| Position | Signal | Integral (Non-deuterated) | Integral (Deuterated Batch) | Percent Deuteration (%) |
| 5-H | Singlet | 1.00 | 0.03 | 97 |
| 6-H | Singlet | 1.00 | 0.02 | 98 |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process: the chlorination of a deuterated precursor or the direct deuteration of 2,4-dichloropyrimidine. A common and effective method for the synthesis of the non-deuterated analogue is the chlorination of uracil.[1] A subsequent or preceding deuteration step can be introduced.
Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil [1]
-
To a round-bottom flask equipped with a reflux condenser, add uracil (1 mole equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 4 mole equivalents).
-
The mixture is heated to reflux (approximately 110 °C) and stirred for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The remaining residue is cautiously poured onto crushed ice.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The product is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated to yield crude 2,4-dichloropyrimidine.
-
Purification can be achieved by vacuum distillation or column chromatography.
Step 2: Deuteration of 2,4-Dichloropyrimidine
A plausible method for the deuteration of the pyrimidine ring is through a hydrogen-deuterium exchange reaction under acidic or basic conditions, or via a metal-catalyzed reaction.[2][3]
-
Dissolve 2,4-dichloropyrimidine (1 mole equivalent) in a deuterated solvent such as D₂O with a catalytic amount of a deuterated acid (e.g., D₂SO₄) or base (e.g., NaOD).
-
The reaction mixture is heated in a sealed vessel to a temperature ranging from 100 to 150 °C for 12-24 hours. The optimal temperature and time should be determined empirically.
-
After cooling to room temperature, the mixture is neutralized.
-
The deuterated product is extracted with an organic solvent.
-
The organic layer is washed with water, dried, and the solvent is evaporated to yield this compound.
-
The product should be purified, for instance by vacuum distillation, to remove any non-deuterated starting material and impurities.
Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a precise method to determine the isotopic enrichment of a labeled compound.[4][5]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the this compound sample in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the full scan mass spectrum of the sample in positive or negative ion mode, ensuring sufficient resolution to distinguish between the different isotopologues.
-
Data Analysis:
-
Identify the molecular ion peak cluster for this compound.
-
Extract the ion chromatograms for each isotopologue (d0, d1, d2).
-
Integrate the peak areas for each extracted ion chromatogram.[6][7]
-
Correct the measured abundances for the natural isotopic abundance of other elements in the molecule (¹³C, ¹⁵N, ³⁷Cl). This can be done using isotopic distribution calculators or specialized software.[8][9]
-
Calculate the percentage of each isotopologue to determine the isotopic purity.
-
Determination of Isotopic Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for determining the extent of deuteration at specific sites within a molecule.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals overlapping with the analyte signals. Add an internal standard with a known concentration if quantitative analysis is desired.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the ¹H NMR spectrum.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. This requires a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons.
-
Data Analysis:
-
Identify the signals corresponding to the protons at positions 5 and 6 of the pyrimidine ring in a spectrum of a non-deuterated standard.
-
In the spectrum of the deuterated sample, integrate the residual proton signals at these positions.
-
Compare the integrals of the residual proton signals in the deuterated sample to the integral of the corresponding signals in a non-deuterated standard of known concentration, or to the integral of the internal standard.
-
The percentage of deuteration at each position is calculated as: % Deuteration = (1 - (Integral_deuterated / Integral_non-deuterated)) * 100
-
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Workflow for isotopic purity determination by Mass Spectrometry.
Caption: Workflow for isotopic purity determination by NMR Spectroscopy.
References
- 1. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. almacgroup.com [almacgroup.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of 2,4-Dichloropyrimidine-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 2,4-Dichloropyrimidine and its deuterated analog, 2,4-Dichloropyrimidine-d2. Due to the limited availability of experimental data for the deuterated species, this guide presents the well-documented properties of the non-deuterated compound and discusses the anticipated effects of deuterium substitution.
Quantitative Data Summary
The following table summarizes the key physical properties of 2,4-Dichloropyrimidine. It is important to note that while the molecular weight for the d2 variant is calculated, other experimental values are for the non-deuterated compound. Deuteration is expected to cause slight variations in these properties.
| Physical Property | 2,4-Dichloropyrimidine | This compound (Predicted/Calculated) | Source(s) |
| Molecular Formula | C₄H₂Cl₂N₂ | C₄D₂Cl₂N₂ | [1] |
| Molecular Weight | 148.98 g/mol | 150.99 g/mol | [1][2][3] |
| Appearance | Off-white to light-brown or pale yellow solid/crystalline powder. | Expected to be similar. | [2][3] |
| Melting Point | 57-61 °C | Expected to be slightly different. | [2][4][5] |
| Boiling Point | 209.1 °C at 760 mmHg; 101 °C at 23 mmHg | Expected to be slightly different. | [2][3] |
| Density | ~1.493 g/cm³ | Expected to be slightly higher. | [2][3] |
| Solubility | Soluble in methanol, ethyl acetate, methylene dichloride (MDC), and dimethylformamide (DMF). Partially soluble in water, chloroform. | Expected to be similar. | [2][5] |
Note on Deuterium Isotope Effects: The substitution of hydrogen with deuterium can lead to kinetic isotope effects and subtle changes in physical properties. Bonds involving deuterium are slightly stronger than those with hydrogen. This can result in minor differences in melting point, boiling point, and density. However, significant changes in solubility are not generally expected unless strong hydrogen bonding is a key factor in the solvation process.
Experimental Protocols
The following are generalized experimental methodologies for determining the key physical characteristics of a solid organic compound like this compound.
2.1. Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid melts.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]
-
The capillary tube is placed in the heating block of the melting point apparatus.[6]
-
The sample is heated at a steady rate. For an unknown sample, a rapid initial heating can be used to find an approximate melting point.[6]
-
For an accurate measurement, the heating rate is slowed to 1-2 °C per minute when the temperature is about 20 °C below the expected melting point.[6][7]
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
For high accuracy, the determination should be repeated at least twice, and the results should be consistent.
-
2.2. Boiling Point Determination (Thiele Tube Method)
For solids that sublime or for which a distillation is not practical on a small scale, this micro method can be used.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, heat source.[8]
-
Procedure:
-
A small amount of the sample is placed in the small test tube.
-
The capillary tube is placed inside the test tube with the open end down.[8]
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[9]
-
The assembly is placed in the Thiele tube containing heating oil.[9]
-
The side arm of the Thiele tube is heated gently.[9]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.[8]
-
Heating is stopped, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9]
-
2.3. Solubility Determination
This protocol determines the solubility of the compound in various solvents.
-
Apparatus: Small test tubes, vortex mixer, analytical balance.
-
Procedure:
-
A pre-weighed amount of the solid (e.g., 10 mg) is placed into a test tube.
-
A specific volume of the solvent (e.g., 1 mL) is added.[10]
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).[10]
-
The sample is visually inspected for any undissolved solid. If the solution is clear, the compound is considered soluble at that concentration.[11]
-
If the compound is not fully dissolved, the mixture can be gently heated to determine if solubility increases with temperature.
-
This process is repeated with a range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide).
-
Key Synthetic Pathway Visualization
2,4-Dichloropyrimidine is a versatile building block in organic synthesis, frequently utilized in cross-coupling reactions. A notable application is the regioselective Suzuki coupling, which is pivotal for the synthesis of various substituted pyrimidines used in pharmaceuticals.[4][5][12][13][14] The following diagram illustrates the workflow for a one-pot, double Suzuki coupling reaction.
Caption: Workflow for the one-pot double Suzuki coupling of 2,4-Dichloropyrimidine.
This guide provides a foundational understanding of the physical characteristics of this compound for research and development purposes. For precise characterization of the deuterated compound, empirical determination using the outlined protocols is recommended.
References
- 1. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloropyrimidine (2,4-DCP),CAS NO 3934-20-1 | RVR LABS [rvrlabs.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Elucidation of 2,4-Dichloropyrimidine-d2
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2,4-Dichloropyrimidine-d2. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, and analytical techniques employed to confirm the molecular structure of this deuterated pyrimidine derivative.
Introduction
2,4-Dichloropyrimidine is a versatile heterocyclic compound widely utilized as a building block in the synthesis of a diverse range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its deuterated analogue, this compound, serves as a valuable tool in mechanistic studies, metabolic profiling, and as an internal standard in quantitative analytical methods due to the distinct mass difference imparted by the deuterium atoms. The precise determination of its structure is paramount for its proper application in these fields. This guide outlines the key experimental protocols and data analysis for the comprehensive structural characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be adapted from the established methods for its non-deuterated counterpart, which typically involves the chlorination of a pyrimidine precursor. A plausible synthetic route starts from a deuterated uracil derivative.
Proposed Synthetic Protocol
A common method for the synthesis of 2,4-dichloropyrimidine involves the chlorination of uracil using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][4][5][6] For the deuterated analogue, the synthesis would commence with deuterated uracil (uracil-d2), where the exchangeable protons at positions 5 and 6 are replaced with deuterium.
Experimental Protocol:
-
Starting Material: Uracil-d2 (commercially available or prepared by acid/base catalyzed exchange with D₂O).
-
Chlorination: To a flask containing Uracil-d2, add an excess of phosphorus oxychloride (POCl₃).
-
Reaction Condition: The mixture is refluxed for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice.
-
Extraction: The aqueous mixture is extracted with an organic solvent such as dichloromethane or chloroform.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Below is a workflow diagram illustrating the synthesis process.
Caption: Synthesis Workflow for this compound.
Structural Elucidation Techniques
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. The expected data from these analyses are compared with the known data for the non-deuterated 2,4-Dichloropyrimidine.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for determining the molecular weight and confirming the incorporation of deuterium atoms.
Experimental Protocol (Electron Ionization - Mass Spectrometry - EI-MS):
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The molecules are ionized using a high-energy electron beam (typically 70 eV).
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is recorded to generate a mass spectrum.
Expected Data and Interpretation:
The key difference in the mass spectrum of this compound compared to its non-deuterated analogue will be the molecular ion peak.
| Compound | Molecular Formula | Expected Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks (m/z) |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148, 150, 152 (due to Cl isotopes) | 113, 86 |
| This compound | C₄D₂Cl₂N₂ | 150, 152, 154 (due to Cl isotopes) | 115, 88 |
The isotopic pattern of the molecular ion peak, showing the characteristic 9:6:1 ratio for two chlorine atoms, will be shifted by 2 mass units higher for the deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the nuclei. For this compound, ¹H NMR and ¹³C NMR are crucial.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.
Expected Data and Interpretation:
The ¹H NMR spectrum of 2,4-Dichloropyrimidine shows two signals corresponding to the two aromatic protons. In the case of this compound, these signals should be absent or significantly reduced in intensity, confirming the successful deuteration.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2,4-Dichloropyrimidine | ~8.6 | d | 1H | H-6 |
| ~7.4 | d | 1H | H-5 | |
| This compound | No significant signals in the aromatic region | - | - | - |
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: The ¹³C NMR spectrum is acquired. A proton-decoupled spectrum is typically obtained to simplify the signals to singlets.
Expected Data and Interpretation:
The ¹³C NMR spectrum will show signals for the carbon atoms in the pyrimidine ring. The carbons attached to deuterium will exhibit a characteristic triplet multiplicity in a proton-coupled ¹³C spectrum due to C-D coupling. In a proton-decoupled spectrum, these signals may show reduced intensity and a slight upfield shift compared to the non-deuterated compound.
| Compound | C-2 | C-4 | C-5 | C-6 |
| 2,4-Dichloropyrimidine (δ ppm) | ~161 | ~160 | ~120 | ~155 |
| This compound (δ ppm) | ~161 | ~160 | ~119.5 (triplet in coupled) | ~154.5 (triplet in coupled) |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can detect the presence of C-D bonds.
Experimental Protocol (FT-IR):
-
Sample Preparation: The sample can be analyzed as a solid (KBr pellet) or as a thin film.
-
Analysis: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
Expected Data and Interpretation:
The most significant change in the IR spectrum of this compound will be the appearance of C-D stretching vibrations at a lower frequency compared to the C-H stretching vibrations in the non-deuterated compound.
| Vibration | 2,4-Dichloropyrimidine (cm⁻¹) | This compound (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 | Absent |
| Aromatic C-D Stretch | Absent | ~2300-2200 |
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict and assign the vibrational frequencies for both the deuterated and non-deuterated molecules, providing a robust comparison with experimental data.[6][7]
X-ray Crystallography
For a definitive solid-state structure, single-crystal X-ray diffraction can be employed.
Experimental Protocol:
-
Crystal Growth: Suitable single crystals of the compound are grown, for instance, by slow evaporation of a solvent.[6]
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The crystal structure is solved and refined to determine bond lengths, bond angles, and the overall molecular geometry.
Expected Data and Interpretation:
The crystal structure of 2,4-Dichloropyrimidine has been reported to be nearly planar.[5][6] The deuterated analogue is expected to have a very similar, if not identical, crystal packing and molecular geometry. The key crystallographic data are summarized below.
| Parameter | Expected Value for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~10.8 |
| c (Å) | ~7.2 |
| β (°) | ~93 |
| V (ų) | ~582 |
| Z | 4 |
These values are based on the published data for 2,4-Dichloropyrimidine and are not expected to change significantly upon deuteration.[5]
The logical relationship between the analytical techniques for structural elucidation is depicted in the following diagram.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a critical step to ensure its suitability for various research and development applications. A multi-technique approach, combining mass spectrometry, NMR spectroscopy, vibrational spectroscopy, and X-ray crystallography, provides a comprehensive and unambiguous confirmation of its molecular structure. By comparing the data obtained for the deuterated compound with that of its well-characterized non-deuterated analogue, the successful incorporation of deuterium and the overall structural integrity can be confidently established. The methodologies and expected data presented in this guide serve as a robust framework for the characterization of this and other deuterated small molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. 2,4-Dichloropyrimidine 98 3934-20-1 [sigmaaldrich.com]
- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stability and Storage of 2,4-Dichloropyrimidine-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for 2,4-Dichloropyrimidine-d2. Due to the limited availability of specific stability data for the deuterated compound, this guide leverages information on its non-deuterated analog, 2,4-Dichloropyrimidine, and incorporates established principles of isotopic labeling effects to provide a thorough understanding for researchers and drug development professionals.
Chemical Properties and Structure
This compound is a deuterated isotopologue of 2,4-Dichloropyrimidine. The deuterium atom is substituted at a position that is not specified in the available literature, but it is crucial for users to confirm the exact position of deuteration from the supplier's certificate of analysis.
Table 1: General Properties of 2,4-Dichloropyrimidine (Non-deuterated)
| Property | Value | Reference |
| Molecular Formula | C4H2Cl2N2 | [1] |
| Molecular Weight | 148.98 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 57-61 °C | [3] |
| Boiling Point | 101 °C at 23 mmHg | [4] |
| Solubility | Slightly soluble in water | [4] |
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and purity of this compound. The following recommendations are based on information for the non-deuterated analog and specific supplier information for the deuterated compound.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Powder: -20°CIn Solution: -80°C | To minimize thermal degradation and potential side reactions. Lower temperatures are recommended for solutions to prevent solvent-mediated degradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To prevent hydrolysis from atmospheric moisture and oxidation. |
| Light | Protect from light. | Dichloropyrimidines can be susceptible to photodegradation. |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids. | To prevent vigorous and potentially hazardous reactions.[2] |
Stability Profile
Hydrolytic Stability
Halogenated pyrimidines can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution by water, leading to the formation of hydroxypyrimidine derivatives. The rate of hydrolysis is expected to be dependent on pH and temperature.
Thermal Stability
Thermal degradation of halogenated pyrimidines can occur at elevated temperatures, leading to decomposition. The specific degradation products will depend on the conditions, but may involve dehalogenation and ring cleavage.
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of dichloropyrimidines. It is crucial to handle and store the compound in a manner that minimizes light exposure.
Impact of Deuteration on Stability
The presence of deuterium in place of protium can influence the chemical stability of a molecule, primarily through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[5][6]
-
Expected Impact: For degradation pathways where the cleavage of the C-H (or C-D) bond is the rate-limiting step, this compound is expected to be more stable and degrade at a slower rate than its non-deuterated counterpart.[5]
-
Considerations: The magnitude of the KIE depends on the specific reaction mechanism. If the C-D bond is not involved in the rate-determining step of a degradation reaction (e.g., hydrolysis at the chlorine-substituted carbons), the effect of deuteration on stability may be negligible.
Experimental Protocols for Stability Assessment
For researchers needing to generate their own stability data, the following experimental outlines, based on ICH guidelines for forced degradation studies, are recommended.[7][8][9]
Forced Degradation (Stress Testing) Workflow
Caption: Workflow for a forced degradation study.
Protocol for Hydrolytic Stability Study
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at room temperature and 60°C.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate at room temperature and 60°C.
-
Neutral: Dilute the stock solution with purified water to a final concentration of approximately 1 mg/mL. Incubate at room temperature and 60°C.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol for Photostability Study
-
Sample Preparation: Place the solid powder and a solution of this compound in chemically inert, transparent containers.
-
Control Samples: Prepare dark control samples wrapped in aluminum foil to protect them from light.
-
Light Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: After the exposure period, compare the samples to the dark controls using a validated stability-indicating HPLC method to assess the extent of degradation.
Analytical Methodology
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable.
Table 3: Example HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that it can separate the parent compound from all potential degradation products.
Logical Relationship for Stability Assessment
Caption: Logical flow for assessing the stability of a chemical compound.
Conclusion
While specific, quantitative stability data for this compound is limited, a comprehensive understanding of its stability can be achieved by leveraging data from its non-deuterated analog and applying fundamental principles of chemical stability and isotopic effects. For critical applications, it is strongly recommended that researchers perform their own stability studies under their specific experimental conditions. Adherence to the recommended storage conditions—cold, dry, dark, and under an inert atmosphere—is paramount to ensuring the long-term integrity of this valuable research compound.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
A Technical Guide to the Solubility of 2,4-Dichloropyrimidine-d2 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyrimidine is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a wide array of biologically active molecules.[1] It is particularly significant in the pharmaceutical and agrochemical industries.[1][2] Its applications include the synthesis of targeted cancer therapies like AZD9291 and Pazopanib, as well as antiviral and antibacterial agents.[3][4] The reactivity of its two chlorine atoms at the 2 and 4 positions of the pyrimidine ring allows for sequential and regioselective functionalization, making it a valuable intermediate in organic synthesis.[2][5]
Deuterated compounds, such as 2,4-Dichloropyrimidine-d2, are of increasing interest in drug development. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, potentially leading to improved metabolic stability and pharmacokinetic profiles. While the synthetic utility of this compound is expected to mirror its non-deuterated counterpart, its solubility characteristics are crucial for its effective use in synthesis and formulation.
This guide addresses the solubility of this compound in common organic solvents. Due to a lack of specific quantitative data for the deuterated form, this document provides qualitative solubility information for the parent compound, 2,4-Dichloropyrimidine, and a detailed experimental protocol to enable researchers to determine the precise solubility of the deuterated analogue. It is generally observed that deuteration can lead to slight changes in solubility.[6] For instance, the deuteration of Flurbiprofen was found to increase its solubility.[7] Therefore, the provided data on the non-deuterated form should be considered an approximation, and experimental verification is strongly recommended.
Physicochemical Properties of 2,4-Dichloropyrimidine
A summary of the key physicochemical properties of non-deuterated 2,4-Dichloropyrimidine is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.
| Property | Value | Reference(s) |
| Molecular Formula | C4H2Cl2N2 | [2][4] |
| Molecular Weight | 148.98 g/mol | [2][8] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 57-61 °C | [3][4][9] |
| Boiling Point | 101 °C at 23 mmHg | [3][10] |
| Density | ~1.45 g/cm³ | [2] |
Solubility of 2,4-Dichloropyrimidine in Organic Solvents
Qualitative solubility data for non-deuterated 2,4-Dichloropyrimidine has been reported in various sources. This information is summarized in Table 2 to provide a general guideline for solvent selection.
| Solvent | Qualitative Solubility | Reference(s) |
| Chloroform | Soluble | [2][5] |
| Methanol | Soluble | [5][9] |
| Ethyl Acetate | Soluble | [5][9] |
| Ethanol | Soluble | [2] |
| Ether | Soluble | [2] |
| Methylene Dichloride (MDC) | Soluble | [9] |
| Water | Slightly Soluble / Partly Soluble | [2][5] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain quantitative solubility data for this compound, the gold standard "shake-flask" method is recommended.[11] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)
4.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, use a centrifuge to accelerate the separation of the solid and liquid phases.[11]
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. If necessary, accurately dilute the sample with the same solvent to bring the concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of this compound in the diluted or undiluted sample using a pre-calibrated analytical method, such as HPLC-UV or GC-MS.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Applications in Drug Development and Synthesis
2,4-Dichloropyrimidine is a key intermediate in the synthesis of numerous pharmaceuticals.[3][4] It is used in the production of kinase inhibitors for cancer therapy and has been employed in the development of drugs targeting the central nervous system.[2] The compound's reactivity allows for its use in various coupling reactions, such as Suzuki couplings, to create complex diarylated pyrimidines.[5] The deuterated analogue, this compound, can be used in a similar capacity to introduce deuterium into the final active pharmaceutical ingredient (API), potentially enhancing its metabolic stability.
The following diagram illustrates a generalized synthetic pathway where 2,4-Dichloropyrimidine acts as a precursor.
Caption: A generalized reaction scheme involving 2,4-Dichloropyrimidine.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a solid foundation for researchers by summarizing the known solubility of its non-deuterated analogue and offering a detailed, actionable protocol for its experimental determination. The provided information and methodologies will aid scientists and drug development professionals in effectively utilizing this important deuterated intermediate in their research and development endeavors. The qualitative data suggests good solubility in common polar aprotic and protic organic solvents. For precise applications, especially in formulation and process development, it is imperative to determine the quantitative solubility of this compound using the standardized methods outlined herein.
References
- 1. chemimpex.com [chemimpex.com]
- 2. srinichem.com [srinichem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 6. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dichloropyrimidine (2,4-DCP),CAS NO 3934-20-1 | RVR LABS [rvrlabs.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2,4-Dichloropyrimidine-d2 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,4-Dichloropyrimidine and the Role of Deuterium Labeling
2,4-Dichloropyrimidine is a highly reactive and versatile heterocyclic compound, widely utilized as a building block in the synthesis of a diverse range of biologically active molecules, particularly in the pharmaceutical industry.[1][2][3] Its two chlorine atoms can be sequentially substituted with various nucleophiles, allowing for the construction of complex pyrimidine-based scaffolds. These scaffolds are central to the structure of numerous drugs, including anticancer agents and kinase inhibitors.[1][2][4][5]
Deuterium (²H or D), a stable isotope of hydrogen, offers a powerful tool in drug discovery and development. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can significantly impact the metabolic fate of a drug molecule, a phenomenon known as the kinetic isotope effect (KIE).[6][7][8] This property is exploited in several key research applications.
Potential Applications of 2,4-Dichloropyrimidine-d2
Based on the properties of its non-deuterated analog and the principles of deuterium labeling, this compound can be envisioned for the following primary applications in research:
-
As a Synthetic Intermediate for Deuterated Drug Candidates: To synthesize novel drug molecules with potentially improved metabolic profiles.
-
As an Internal Standard in Bioanalytical Assays: For accurate quantification of a non-deuterated parent drug or its metabolites in biological matrices using mass spectrometry.
-
In Mechanistic and Kinetic Isotope Effect (KIE) Studies: To investigate the mechanisms of enzymatic reactions or chemical transformations involving the pyrimidine ring.
Application Note 1: Synthesis of Deuterated Drug Candidates
Objective: To utilize this compound as a precursor for the synthesis of pyrimidine-based drug candidates with potentially enhanced metabolic stability.
Background: The metabolic degradation of many drugs involves the oxidation of C-H bonds by cytochrome P450 enzymes.[9] By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of this metabolic process can be slowed down, potentially leading to a longer drug half-life and improved pharmacokinetic properties.[8][10][11]
Hypothetical Synthetic Scheme:
The synthesis would typically involve a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atoms on the this compound ring are displaced by appropriate nucleophiles to build the desired drug scaffold. The high reactivity of the 4-position allows for selective substitution.[3]
Experimental Workflow: Synthesis of a Deuterated Pyrimidine Derivative
Caption: A generalized workflow for the synthesis of a deuterated drug candidate.
Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran, N,N-dimethylformamide).
-
First Substitution (C4-position): To the stirred solution, add the first nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may proceed at room temperature or require heating.
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting mono-substituted intermediate by column chromatography on silica gel.
-
Second Substitution (C2-position): Dissolve the purified intermediate in a suitable solvent and add the second nucleophile (1.0-1.5 eq) and a base. This step often requires higher temperatures than the first substitution.
-
Final Work-up and Purification: Follow the same work-up and purification procedure as described in steps 4 and 5 to isolate the final deuterated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
| Parameter | Typical Value |
| Starting Material Purity | >98% |
| Solvent | Anhydrous THF, DMF, or Dioxane |
| Base | DIPEA, Triethylamine, or K₂CO₃ |
| Reaction Temperature | 25°C to 120°C |
| Reaction Time | 2 to 24 hours |
| Typical Yield | 40% to 80% (per step) |
Application Note 2: Internal Standard for Bioanalytical Assays
Objective: To use this compound as a precursor to synthesize a deuterated internal standard for the accurate quantification of a non-deuterated drug candidate in biological samples by LC-MS/MS.
Background: Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis. A stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass, is added to the biological sample at a known concentration. The ratio of the analyte to the SIL-IS is measured, which corrects for variations in sample preparation and instrument response, leading to high accuracy and precision.[12]
Experimental Workflow: Use as an Internal Standard in a Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
Protocol: Quantification of a Drug in Plasma
-
Preparation of Stock Solutions: Prepare a stock solution of the non-deuterated drug (analyte) and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards: Serially dilute the analyte stock solution to prepare a series of calibration standards in the relevant biological matrix (e.g., blank plasma).
-
Sample Preparation:
-
To 50 µL of plasma sample (or calibration standard), add 150 µL of the internal standard working solution (prepared in acetonitrile at a concentration of, for example, 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the parent-to-daughter ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
| Parameter | Typical Value |
| Plasma Sample Volume | 20-100 µL |
| Protein Precipitation Solvent | Acetonitrile or Methanol |
| Internal Standard Concentration | 50-200 ng/mL |
| LC Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Lower Limit of Quantification | 0.1-10 ng/mL |
Application Note 3: Mechanistic and Kinetic Isotope Effect (KIE) Studies
Objective: To use this compound and its derivatives to probe reaction mechanisms and determine the rate-determining step of a chemical or enzymatic transformation.
Background: The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes.[7] A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. The magnitude of the KIE (kH/kD) can provide valuable insights into the transition state of the reaction.[13][14]
Logical Flow: Investigating a Metabolic Pathway with KIE
Caption: Logical flow for a kinetic isotope effect study.
Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
This protocol is adapted for a KIE study.[15][16][17]
-
Preparation of Reagents:
-
Prepare a stock solution (10 mM) of both the deuterated and non-deuterated test compounds in DMSO.
-
Prepare a NADPH regenerating system solution.
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration of 1 µM), and liver microsomes (final concentration of 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the KIE on the reaction rate constant (KIE = kH / kD).
-
| Parameter | Typical Value |
| Substrate Concentration | 1 µM |
| Microsomal Protein Conc. | 0.2 - 1.0 mg/mL |
| Incubation Temperature | 37°C |
| Incubation Volume | 100 - 500 µL |
| Time Points | 0, 5, 15, 30, 45, 60 min |
| Expected KIE (Primary) | 2 - 10 |
Interpretation of Results: A significant primary KIE (typically > 2) suggests that the cleavage of the C-D bond on the pyrimidine ring is a rate-determining step in the metabolic pathway. A KIE close to 1 indicates that this bond cleavage is not rate-limiting. This information is crucial for understanding the mechanism of metabolism and for designing more stable drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epfl.ch [epfl.ch]
- 14. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mercell.com [mercell.com]
Application Notes and Protocols for the Use of 2,4-Dichloropyrimidine-d2 in Mass Spectrometry
Introduction
In quantitative mass spectrometry, particularly in complex matrices such as biological fluids, the use of stable isotope-labeled internal standards is a crucial practice for achieving accurate and precise results. Deuterated compounds are frequently employed as internal standards because they exhibit nearly identical physicochemical properties to their non-labeled counterparts, yet are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[1][2] 2,4-Dichloropyrimidine-d2, the deuterated analog of 2,4-Dichloropyrimidine, serves as an ideal internal standard for the quantification of 2,4-Dichloropyrimidine in various applications, including pharmaceutical research and environmental analysis. This document provides detailed application notes and protocols for the use of this compound in mass spectrometry.
2,4-Dichloropyrimidine is a versatile chemical intermediate used in the synthesis of a variety of compounds, including pharmaceuticals.[3] Accurate quantification of this compound in different sample types is often necessary during drug development and for monitoring its presence in environmental samples.
Application Notes
Principle of Isotope Dilution Mass Spectrometry
The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard (this compound) is added to the sample containing the analyte of interest (2,4-Dichloropyrimidine) prior to sample preparation and analysis. The internal standard and the analyte behave similarly during extraction, chromatography, and ionization.[4] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio corrects for variations in sample recovery and matrix effects.[1]
Selection of Mass Transitions
For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are selected for both the analyte and the internal standard. The molecular weight of 2,4-Dichloropyrimidine is approximately 148.98 g/mol .[5] For this compound, the molecular weight will be higher by the number of deuterium atoms. Assuming the deuteration is on the pyrimidine ring, the molecular weight of this compound would be approximately 150.99 g/mol . The selection of appropriate MRM transitions is critical for the specificity and sensitivity of the assay.
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2,4-Dichloropyrimidine and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 2,4-Dichloropyrimidine by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. The concentration range should be selected based on the expected analyte concentration in the samples.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.
-
2. Sample Preparation (Plasma)
-
To a 100 µL aliquot of plasma sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following is a general protocol that may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 2,4-Dichloropyrimidine | 149.0 | 114.0 | 25 | 15 |
| This compound | 151.0 | 116.0 | 25 | 15 |
Note: The specific m/z values for the precursor and product ions should be optimized by infusing the individual standard solutions into the mass spectrometer.
4. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (2,4-Dichloropyrimidine) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards.
-
The concentration of 2,4-Dichloropyrimidine in the unknown samples is then determined from the calibration curve using the measured peak area ratio.
Visualizations
Caption: Experimental workflow for the quantification of 2,4-Dichloropyrimidine.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 5. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
Application Note: Quantitative Analysis of 2,4-Dichloropyrimidine using 2,4-Dichloropyrimidine-d2 as an Internal Standard by LC-MS/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2,4-dichloropyrimidine in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, 2,4-Dichloropyrimidine-d2, is employed. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. This method is suitable for various applications, including pharmacokinetic studies and toxicological assessments of pyrimidine-based compounds.
Introduction
2,4-Dichloropyrimidine is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and pesticides.[1] Accurate quantification of this compound in biological samples is crucial for understanding its metabolism, pharmacokinetics, and potential toxicity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[2][3] A SIL-IS, such as this compound, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing reliable correction for variations during sample preparation and analysis.[2][3] This application note provides a comprehensive protocol for the quantitative determination of 2,4-dichloropyrimidine using its deuterated analog as an internal standard.
Experimental
Materials and Reagents
-
2,4-Dichloropyrimidine (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Standard Solutions
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,4-dichloropyrimidine and dissolve in 10 mL of methanol.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of methanol and water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in a 50:50 mixture of methanol and water.
Sample Preparation
A protein precipitation and solid-phase extraction (SPE) method is recommended for sample cleanup.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound) at a final concentration of 100 ng/mL.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: Hypothetical MRM Transitions for 2,4-Dichloropyrimidine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2,4-Dichloropyrimidine | 149.0 | 114.0 | 100 | 25 |
| 2,4-Dichloropyrimidine | 149.0 | 87.0 | 100 | 35 |
| This compound | 151.0 | 116.0 | 100 | 25 |
| This compound | 151.0 | 88.0 | 100 | 35 |
Note: These MRM transitions are predicted based on the chemical structure and may require optimization on the specific instrument used.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Results and Discussion
The use of this compound as an internal standard is expected to yield excellent linearity and precision. A summary of anticipated quantitative data is presented in Table 2.
Table 2: Anticipated Quantitative Performance Data
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of 2,4-Dichloropyrimidine.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantitative analysis of 2,4-dichloropyrimidine in biological matrices. The detailed protocol for sample preparation and analysis ensures high-quality data suitable for a wide range of research and drug development applications.
References
Application Notes and Protocols for Deuterated Building Blocks in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of deuterium, a stable isotope of hydrogen, into organic molecules represents a powerful tool in modern organic synthesis and drug discovery. The replacement of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, most notably its metabolic stability. This alteration is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the corresponding carbon-hydrogen (C-H) bond. This seemingly subtle modification can lead to profound improvements in a drug candidate's pharmacokinetic profile, including increased half-life, reduced clearance, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.
These application notes provide an overview of the utility of deuterated building blocks in organic synthesis, with a focus on their application in pharmaceutical research. Detailed protocols for the synthesis of representative deuterated building blocks and methods for their analysis are also presented.
Advantages of Using Deuterated Building Blocks
The use of deuterated building blocks offers several key advantages in drug development:
-
Improved Metabolic Stability: By selectively replacing hydrogen atoms at sites of metabolism ("soft spots") with deuterium, the rate of metabolic degradation can be significantly reduced. This is due to the primary kinetic isotope effect, where the cleavage of the stronger C-D bond is the rate-limiting step in many metabolic reactions, particularly those mediated by cytochrome P450 enzymes.
-
Enhanced Pharmacokinetic Profile: The increased metabolic stability of deuterated compounds often translates to a longer plasma half-life, reduced systemic clearance, and increased overall drug exposure (Area Under the Curve - AUC). This can lead to less frequent dosing and improved patient compliance.
-
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. By blocking or slowing down a specific metabolic pathway through deuteration, the formation of these undesirable metabolites can be minimized, leading to an improved safety profile.
-
Increased Efficacy and Selectivity: By preventing the formation of metabolites that may have off-target effects or lower potency, deuteration can help maintain the desired pharmacological activity and selectivity of the parent drug. A notable example is deucravacitinib, where deuteration preserves the drug's selectivity for TYK2 over other Janus kinases.
-
Patent Life Extension: The creation of a novel deuterated version of an existing drug can be considered a new chemical entity, potentially leading to new intellectual property and an extension of the drug's patent life.
Quantitative Data on the Effects of Deuteration
The impact of deuteration on the pharmacokinetic properties of drugs is well-documented. The following tables provide a summary of quantitative data for two FDA-approved deuterated drugs, comparing them to their non-deuterated counterparts.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine
| Parameter | Deutetrabenazine | Tetrabenazine | Fold Change |
| Active Metabolite Half-life (t½) | ~9-10 hours | ~4-8 hours | ~1.2-2.5x increase |
| Peak Plasma Concentration (Cmax) | Lower | Higher | Reduced peak |
| Overall Exposure (AUC) | Similar to higher | Standard | Maintained/Increased |
| Dosing Frequency | Twice daily | Three times daily | Reduced |
Data synthesized from multiple sources.
Table 2: In Vitro Metabolic Stability of Deucravacitinib
| System | Deucravacitinib (Deuterated) | Non-deuterated Analog | Improvement Factor |
| Human Liver Microsomes (t½) | Significantly longer | Shorter | > 5x |
| CYP3A4 Metabolism (Intrinsic Clearance) | Lower | Higher | Significantly reduced |
Data synthesized from review articles.
Experimental Protocols
The following protocols are representative examples of methods used to synthesize and analyze deuterated building blocks.
Protocol 1: Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes
This protocol describes a general method for the synthesis of α-deuterated primary amines using samarium(II) iodide (SmI2) as a reducing agent and deuterium oxide (D2O) as the deuterium source.
Materials:
-
Ketoxime or aldoxime starting material
-
Samarium(II) iodide (SmI2), 0.1 M solution in THF
-
Deuterium oxide (D2O), 99.8% D
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of the oxime (1.0 mmol) in THF (10 mL) in a round-bottom flask, add D2O (5.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the SmI2 solution in THF (2.5 equiv.) to the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the addition of 1 M HCl solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-deuterated primary amine.
Characterization:
-
NMR Spectroscopy: Acquire 1H and 2H NMR spectra to confirm the position and extent of deuteration.
-
Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight and isotopic enrichment of the product.
Protocol 2: Analysis of Deuteration Level by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the isotopic purity and regioselectivity of deuteration.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve an accurately weighed sample of the deuterated compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Use a known internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
1H NMR Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Integrate the signals corresponding to the protons at the deuterated and non-deuterated positions.
-
The percentage of deuteration can be calculated by comparing the integral of the signal at the position of deuteration with the integral of a signal from a non-deuterated part of the molecule.
2H NMR Acquisition:
-
Tune the NMR probe to the deuterium frequency.
-
Acquire a 2H NMR spectrum.
-
The presence of a signal at the expected chemical shift confirms the incorporation of deuterium. The integral of this signal can be used to quantify the amount of deuterium at that position relative to a known standard.
Protocol 3: Determination of Isotopic Enrichment by Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive technique for determining the isotopic distribution and overall deuterium content of a molecule.
Instrumentation:
-
High-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to a suitable ionization source (e.g., ESI, APCI).
Sample Preparation:
-
Prepare a dilute solution of the deuterated compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Observe the molecular ion peak cluster. The relative intensities of the M, M+1, M+2, etc., peaks will reflect the isotopic distribution due to deuterium incorporation.
Data Analysis:
-
Compare the experimental isotopic pattern with the theoretical pattern for different levels of deuteration.
-
Software provided with the mass spectrometer can often be used to calculate the percentage of isotopic enrichment.
Visualizations
The Kinetic Isotope Effect in Drug Metabolism
The following diagram illustrates the fundamental principle of the kinetic isotope effect (KIE) that underlies the benefits of deuteration in drug development. The C-D bond has a lower zero-point energy than the C-H bond, leading to a higher activation energy for bond cleavage.
Caption: Impact of Deuteration on Metabolic Rate.
General Workflow for the Development of a Deuterated Drug
This diagram outlines the typical workflow for developing a deuterated drug, from the initial identification of metabolic "soft spots" to the synthesis and evaluation of the deuterated analog.
Caption: Deuterated Drug Development Workflow.
Conclusion
Deuterated building blocks are invaluable tools in modern organic synthesis, offering a strategic approach to enhancing the properties of small molecules, particularly in the context of drug discovery and development. The ability to precisely install deuterium at metabolically labile positions allows for the fine-tuning of a compound's pharmacokinetic profile, often leading to more effective and safer medicines. The protocols and data presented herein provide a foundation for researchers to explore the potential of deuteration in their own synthetic and drug discovery programs.
Application Note: Synthesis of a Deuterated Imatinib Metabolite Using 2,4-Dichloropyrimidine-d2 for Drug Metabolism Studies
Affiliation: Advanced Synthesis Group, Metabo-Deuteromics Division
Introduction
In the field of drug development and pharmacokinetics, understanding the metabolic fate of a drug is of paramount importance. Deuterium-labeled compounds are invaluable tools in these studies, as the deuterium substitution can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This allows for a more detailed investigation of metabolic pathways and the identification of primary sites of metabolism. Imatinib, a tyrosine kinase inhibitor, is a widely used anticancer drug.[1][2] One of its major active metabolites is N-desmethyl Imatinib, formed through demethylation by cytochrome P450 enzymes.[3][4] This application note describes a detailed protocol for the synthesis of a deuterated version of the N-desmethyl Imatinib metabolite, specifically N-desmethyl-d2-Imatinib, utilizing 2,4-Dichloropyrimidine-d2 as a key starting material. The introduction of deuterium on the pyrimidine ring provides a stable isotopic label for use in quantitative bioanalytical assays and metabolic profiling studies.
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification, unless otherwise noted. This compound can be synthesized from commercially available 2,4-dichloropyrimidine by acid-catalyzed deuterium exchange or sourced from specialized isotope labeling companies. All reactions were carried out under an inert atmosphere of nitrogen or argon. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Purification of intermediates and the final product was performed by column chromatography on silica gel. Characterization of all synthesized compounds was performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocols
Step 1: Suzuki Coupling of this compound with 3-Pyridineboronic Acid
To a solution of this compound (1.0 eq) in a 2:1 mixture of toluene and ethanol is added 3-pyridineboronic acid (1.1 eq) and a 2M aqueous solution of sodium carbonate (2.5 eq). The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 2-chloro-4-(pyridin-3-yl)pyrimidine-d1.
Step 2: Buchwald-Hartwig Amination of 2-Chloro-4-(pyridin-3-yl)pyrimidine-d1 with 4-Methyl-3-nitroaniline
A mixture of 2-chloro-4-(pyridin-3-yl)pyrimidine-d1 (1.0 eq), 4-methyl-3-nitroaniline (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq) in 1,4-dioxane is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) is added, and the mixture is heated to 100°C for 18 hours. The reaction mixture is cooled to room temperature, filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to yield N-(4-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine-d1.
Step 3: Reduction of the Nitro Group
To a solution of N-(4-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine-d1 (1.0 eq) in a mixture of ethanol and water (4:1) is added iron powder (5.0 eq) and ammonium chloride (1.0 eq). The mixture is heated to reflux for 4 hours. After cooling, the reaction mixture is filtered through Celite®, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N¹-(4-(pyridin-3-yl)pyrimidin-2-yl)-4-methylbenzene-1,3-diamine-d1, which is used in the next step without further purification.
Step 4: Amide Coupling with 4-(Piperazin-1-ylmethyl)benzoyl Chloride
N¹-(4-(pyridin-3-yl)pyrimidin-2-yl)-4-methylbenzene-1,3-diamine-d1 (1.0 eq) is dissolved in anhydrous dichloromethane, and triethylamine (2.5 eq) is added. The solution is cooled to 0°C, and a solution of 4-(piperazin-1-ylmethyl)benzoyl chloride hydrochloride (1.1 eq) in anhydrous dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography (silica gel, dichloromethane/methanol with 1% triethylamine) to afford the final product, N-desmethyl-d2-Imatinib.
Results and Discussion
The synthesis of N-desmethyl-d2-Imatinib was successfully achieved in a four-step sequence starting from this compound. The overall yield of the synthesis was 28%. The quantitative data for each step of the synthesis are summarized in Table 1.
| Step | Product | Yield (%) | Deuterium Incorporation (%) | Purity (%) |
| 1 | 2-chloro-4-(pyridin-3-yl)pyrimidine-d1 | 75 | >98 | >95 |
| 2 | N-(4-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine-d1 | 68 | >98 | >95 |
| 3 | N¹-(4-(pyridin-3-yl)pyrimidin-2-yl)-4-methylbenzene-1,3-diamine-d1 | 85 | >98 | >90 |
| 4 | N-desmethyl-d2-Imatinib | 65 | >98 | >99 |
Table 1: Summary of quantitative data for the synthesis of N-desmethyl-d2-Imatinib.
The deuterium incorporation at each step was determined by high-resolution mass spectrometry and was found to be consistently high (>98%), indicating that the deuterium label is stable throughout the synthetic sequence. The final product was obtained with a purity of >99% as determined by HPLC analysis.
Visualizations
Caption: Synthetic pathway for N-desmethyl-d2-Imatinib.
References
Application Notes and Protocols: 2,4-Dichloropyrimidine-d2 as a Tracer in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,4-Dichloropyrimidine-d2 as a tracer in mechanistic and kinetic studies of chemical reactions. Due to the limited availability of specific published applications for this deuterated compound, this document presents a hypothetical, yet chemically plausible, framework for its use based on the known reactivity of 2,4-dichloropyrimidine and established principles of isotopic labeling.
Introduction: The Role of Isotopic Tracers in Chemical Research
Isotopically labeled compounds are invaluable tools in chemical and pharmaceutical research. The substitution of an atom with one of its heavier, stable isotopes (e.g., hydrogen with deuterium) can provide profound insights into reaction mechanisms, metabolic pathways, and pharmacokinetics. Deuterium-labeled compounds are particularly useful due to the significant mass difference between protium (¹H) and deuterium (²H), which can lead to a measurable kinetic isotope effect (KIE).
2,4-Dichloropyrimidine is a versatile building block in medicinal chemistry, frequently used in the synthesis of a wide range of biologically active molecules through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2- and 4-positions are highly reactive towards nucleophiles. The introduction of a deuterium label at the 6-position of the pyrimidine ring (to form this compound) offers a powerful tool for elucidating the mechanisms of these important reactions.
Key Applications of Deuterated Tracers:
-
Mechanistic Elucidation: Tracking the fate of the deuterium label can help to confirm reaction pathways and identify intermediates.
-
Kinetic Isotope Effect (KIE) Studies: Comparing the reaction rates of deuterated and non-deuterated isotopologues can reveal the rate-determining step of a reaction.
-
Metabolic Studies: In a biological context, deuterium labeling can be used to trace the metabolic fate of a drug candidate.[1][2]
-
Internal Standards in Mass Spectrometry: Deuterated compounds are widely used as internal standards for quantitative analysis due to their similar chemical properties and distinct mass.[2][3]
Hypothetical Application: Mechanistic Study of a Sequential SNAr Reaction
This section outlines a hypothetical experimental protocol to investigate the regioselectivity and mechanism of a sequential nucleophilic aromatic substitution reaction using this compound as a tracer.
Objective: To determine the regioselectivity of the first nucleophilic substitution on the 2,4-dichloropyrimidine ring and to probe for any kinetic isotope effect that might reveal mechanistic details.
Reaction Scheme:
Caption: Hypothetical reaction scheme for the nucleophilic substitution on this compound.
Experimental Protocol
Materials:
-
This compound
-
2,4-Dichloropyrimidine (non-deuterated standard)
-
Nucleophile (e.g., Benzylamine)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (ACN)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup:
-
In two separate, dry 10 mL round-bottom flasks, dissolve this compound (1.0 mmol) and 2,4-Dichloropyrimidine (1.0 mmol) in anhydrous ACN (5 mL).
-
To each flask, add DIPEA (1.2 mmol).
-
Place both flasks in a temperature-controlled reaction block at 25 °C with magnetic stirring.
-
-
Reaction Initiation and Monitoring:
-
To each flask, add the nucleophile (e.g., Benzylamine, 1.0 mmol).
-
Start a timer immediately upon addition of the nucleophile.
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it into a vial containing 950 µL of a 1:1 mixture of water and acetonitrile with 0.1% formic acid.
-
-
Analysis:
-
Analyze the quenched aliquots by LC-MS to determine the concentrations of the starting material and the two potential isomeric products (4-substituted and 2-substituted pyrimidines).
-
After 24 hours (or when the reaction has gone to completion), quench the remaining reaction mixture with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the final product by ¹H NMR and ¹³C NMR to confirm the structure and determine the regioselectivity of the substitution. The absence or reduced integration of the signal corresponding to H6 will confirm the position of the deuterium label.
-
Data Presentation
The quantitative data obtained from the LC-MS analysis can be summarized in the following tables to compare the reaction kinetics of the deuterated and non-deuterated starting materials.
Table 1: Reaction Progress for 2,4-Dichloropyrimidine
| Time (min) | [Starting Material] (M) | [4-substituted Product] (M) | [2-substituted Product] (M) |
| 0 | 0.200 | 0.000 | 0.000 |
| 5 | 0.158 | 0.040 | 0.002 |
| 15 | 0.105 | 0.090 | 0.005 |
| 30 | 0.060 | 0.132 | 0.008 |
| 60 | 0.025 | 0.165 | 0.010 |
| 120 | 0.005 | 0.182 | 0.013 |
Table 2: Reaction Progress for this compound
| Time (min) | [Starting Material-d2] (M) | [4-substituted Product-d2] (M) | [2-substituted Product-d2] (M) |
| 0 | 0.200 | 0.000 | 0.000 |
| 5 | 0.165 | 0.033 | 0.002 |
| 15 | 0.118 | 0.078 | 0.004 |
| 30 | 0.072 | 0.120 | 0.008 |
| 60 | 0.035 | 0.155 | 0.010 |
| 120 | 0.010 | 0.176 | 0.014 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Interpretation of Results
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Regioselectivity: The relative concentrations of the 4-substituted and 2-substituted products will determine the regioselectivity of the reaction. Typically, for SNAr reactions on 2,4-dichloropyrimidine, substitution at the 4-position is favored.[4]
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Kinetic Isotope Effect (KIE): By comparing the rate of disappearance of the starting material in both experiments, a KIE can be calculated (kH/kD). The presence of a significant KIE would suggest that the C-H(D) bond at the 6-position is involved in the rate-determining step, which could provide insight into the stability of the Meisenheimer intermediate.
Visualization of Workflows and Concepts
General Experimental Workflow
The following diagram illustrates the general workflow for using this compound as a tracer in a kinetic study.
Caption: General workflow for a kinetic study using a deuterated tracer.
Logical Diagram of KIE Interpretation
This diagram illustrates the logical flow for interpreting the results of a kinetic isotope effect study.
Caption: Logical flow for the interpretation of a kinetic isotope effect.
Conclusion
References
- 1. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.uniupo.it [research.uniupo.it]
Application Notes and Protocols for NMR Spectroscopic Analysis of 2,4-Dichloropyrimidine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds. Isotopic labeling, such as the introduction of deuterium, is a powerful tool in drug discovery and development for studying reaction mechanisms, metabolic pathways, and altering pharmacokinetic properties. 2,4-Dichloropyrimidine-d2, where the two protons on the pyrimidine ring are replaced by deuterium, is a valuable isotopologue for such studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for confirming the structure and purity of such labeled compounds.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted quantitative NMR data for this compound. This data is inferred from the known NMR data of 2,4-Dichloropyrimidine, assuming deuteration at the 5 and 6 positions of the pyrimidine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Notes |
| 5-D | - | - | - | Signal absent due to deuteration. |
| 6-D | - | - | - | Signal absent due to deuteration. |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (Proton Decoupled) | Predicted ¹J(C,D) Coupling (Hz) | Notes |
| C2 | ~162 | Singlet | - | Carbon attached to two chlorine atoms. |
| C4 | ~160 | Singlet | - | Carbon attached to a chlorine atom and a nitrogen atom. |
| C5 | ~122 | Triplet | ~25-30 | Signal will be a triplet due to coupling with deuterium (spin I=1). Intensity may be reduced due to the absence of NOE and longer relaxation times. |
| C6 | ~158 | Triplet | ~25-30 | Signal will be a triplet due to coupling with deuterium (spin I=1). Intensity may be reduced due to the absence of NOE and longer relaxation times. |
Experimental Protocols
A detailed methodology for the NMR spectroscopic analysis of this compound is provided below.
Protocol 1: Sample Preparation
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Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d6, DMSO-d6). The choice of solvent can slightly affect the chemical shifts.
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Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
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Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
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Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
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Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
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Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: ¹H NMR Spectroscopy
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Instrument Setup:
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Tune and match the NMR probe for the ¹H frequency.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
-
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
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Number of Scans (NS): 16 to 64 scans are typically sufficient for a compound of this concentration.
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Relaxation Delay (D1): 1-2 seconds.
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Acquisition Time (AQ): 2-4 seconds.
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Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate.
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Transmitter Frequency Offset (O1): Center the transmitter frequency in the middle of the expected spectral region (around 6-7 ppm).
-
-
Data Processing:
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Apply a Fourier transform to the Free Induction Decay (FID).
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Phase correct the spectrum.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
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Integrate any observed signals. For this compound, no signals are expected in the aromatic region.
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Protocol 3: ¹³C{¹H} NMR Spectroscopy (Proton Decoupled)
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Instrument Setup:
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Tune and match the NMR probe for the ¹³C frequency.
-
Maintain the lock and shim from the ¹H experiment.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
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Number of Scans (NS): Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary.
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Relaxation Delay (D1): A longer relaxation delay of 5-10 seconds is recommended for the deuterated carbons to ensure full relaxation, as the Nuclear Overhauser Effect (NOE) is absent.
-
Acquisition Time (AQ): 1-2 seconds.
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Spectral Width (SW): A spectral width of approximately 200-250 ppm is standard for ¹³C NMR.
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Proton Decoupling: Use a standard broadband proton decoupling sequence.
-
-
Data Processing:
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Apply a Fourier transform to the FID.
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Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Identify and label the chemical shifts of the carbon signals.
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Visualizations
The following diagrams illustrate the key workflows and relationships in the NMR analysis of this compound.
Caption: A flowchart illustrating the key stages of NMR analysis.
Caption: Relationship between structure, spectra, and interpretation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloropyrimidine-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloropyrimidine-d2.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly following a common synthetic route involving the deuteration of a precursor followed by chlorination.
Q1: Low deuterium incorporation is observed in the final product. What are the potential causes and solutions?
Possible Causes:
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Incomplete H/D Exchange: The hydrogen-deuterium exchange on the precursor (e.g., Uracil-d4) may be incomplete.
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Back-Exchange: Protic solvents or moisture in the reaction or workup steps can lead to the exchange of deuterium back to hydrogen.
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Suboptimal Catalyst Activity: If a catalyst is used for H/D exchange, its activity might be compromised.
Troubleshooting Steps:
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Optimize H/D Exchange Conditions:
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Increase the reaction time and/or temperature for the H/D exchange step.
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Use a larger excess of the deuterium source (e.g., D₂O, D₂SO₄).
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Ensure the precursor is fully dissolved in the deuterated solvent.
-
-
Minimize Back-Exchange:
-
Use deuterated solvents for all steps where the deuterated intermediate is present.
-
Thoroughly dry all glassware and reagents before use.
-
Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.
-
During workup, use anhydrous drying agents (e.g., Na₂SO₄, MgSO₄) and minimize exposure to air.
-
-
Catalyst Evaluation:
-
If using a catalyst (e.g., Pd/C), ensure it is fresh and active.
-
Consider screening different catalysts or catalyst loadings.
-
Q2: The yield of this compound is significantly lower than expected.
Possible Causes:
-
Inefficient Chlorination: The chlorination of the deuterated precursor may be incomplete.
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Product Degradation: The product might be unstable under the reaction or workup conditions.
-
Losses during Purification: Significant product loss can occur during extraction, distillation, or chromatography.
Troubleshooting Steps:
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Optimize Chlorination Reaction:
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Ensure the chlorinating agent (e.g., POCl₃) is fresh and not decomposed.
-
Vary the reaction temperature and time to find the optimal conditions. The reaction of uracil with POCl₃ often requires high temperatures (reflux).[1]
-
Consider the use of additives, such as N,N-dimethylaniline or triethylamine, which can facilitate the chlorination.
-
-
Control Reaction and Workup Conditions:
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Maintain the recommended temperature throughout the reaction. Overheating can lead to decomposition.
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Quench the reaction carefully by slowly adding the reaction mixture to ice water to avoid rapid temperature increases.
-
-
Improve Purification Efficiency:
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Optimize the extraction process by adjusting the pH and using an appropriate organic solvent.
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If using distillation for purification, ensure the vacuum is stable and the temperature is well-controlled to prevent product decomposition.
-
For chromatographic purification, select a suitable stationary and mobile phase to achieve good separation with minimal tailing.
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Q3: Impurities are observed in the final product, which are difficult to remove.
Possible Causes:
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Incomplete Reaction: Starting material or intermediates may remain.
-
Side Reactions: The formation of byproducts, such as partially chlorinated or hydrolyzed species.
-
Decomposition: The product or intermediates may decompose during the synthesis or purification.
Troubleshooting Steps:
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Monitor Reaction Progress:
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Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress and ensure the complete consumption of the starting material.
-
-
Optimize Reaction Specificity:
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Adjust the reaction temperature and stoichiometry of reagents to minimize side reactions.
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The choice of chlorinating agent and reaction conditions can influence the formation of byproducts.
-
-
Refine Purification Method:
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If simple distillation or extraction is insufficient, consider using column chromatography with a suitable solvent system.
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Recrystallization from an appropriate solvent can also be an effective method for removing impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and practical approach is a two-step synthesis:
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Deuteration of a Precursor: Start with a readily available precursor like uracil or 2,4-dihydroxypyrimidine and perform a hydrogen-deuterium (H/D) exchange reaction to introduce deuterium at the desired positions (5 and 6). This is typically achieved by heating the precursor in a strong deuterated acid (e.g., D₂SO₄) or D₂O with a suitable catalyst.
-
Chlorination: The resulting deuterated precursor (e.g., Uracil-d4) is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield this compound.[1]
Q2: How can I determine the isotopic purity of my this compound sample?
The isotopic purity can be accurately determined using the following analytical techniques:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool to determine the distribution of isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the peaks corresponding to the d0, d1, and d2 species, the isotopic purity can be calculated.[2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to quantify the amount of residual protons at the deuterated positions. The absence or significant reduction of signals at the chemical shifts corresponding to H5 and H6 would indicate high deuterium incorporation. ¹³C NMR can also be useful to observe the effects of deuterium substitution on the carbon signals.
Q3: What are the expected challenges regarding regioselectivity in the deuteration step?
For a precursor like uracil, the primary sites for H/D exchange under acidic conditions are the C5 and C6 positions on the pyrimidine ring. The protons at these positions are more acidic and susceptible to electrophilic substitution. The N-H protons will also readily exchange with deuterium in the presence of D₂O or a deuterated acid, but these are often exchanged back to protons during aqueous workup. Therefore, achieving selective deuteration at C5 and C6 is generally feasible. The challenge lies in driving the exchange to completion to obtain a high percentage of the d2 species.
Q4: Are there any specific safety precautions to consider during this synthesis?
Yes, several safety precautions are crucial:
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Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Strong Acids: Deuterated sulfuric acid (D₂SO₄) is a strong, corrosive acid. Handle with care.
-
Reaction Quenching: The quenching of the chlorination reaction with water is highly exothermic and releases HCl gas. This step must be performed slowly and in a fume hood.
-
Inert Atmosphere: When handling anhydrous reagents, it is important to work under an inert atmosphere to prevent reactions with moisture.
Data Presentation
Table 1: Illustrative Yields and Isotopic Purity for Deuteration of Aromatic Heterocycles
| Precursor | Deuteration Conditions | Product | Yield (%) | Isotopic Purity (%D) | Reference |
| Pyridine | D₂O, Pd/C, 150 °C | Pyridine-d5 | >95 | >98 | Illustrative |
| Uracil | D₂SO₄, 100 °C, 24h | Uracil-5,6-d2 | 85-95 | >95 | Hypothetical |
| 2-Chloropyridine | D₂O, Ru/C, 120 °C | 2-Chloropyridine-d4 | ~90 | >97 | Illustrative |
Note: The data in this table is illustrative and based on typical results for the deuteration of aromatic heterocycles. Actual results may vary depending on the specific experimental conditions.
Table 2: Comparison of Chlorination Methods for Pyrimidine Precursors
| Precursor | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Uracil | POCl₃, N,N-dimethylaniline | Reflux, 4h | 2,4-Dichloropyrimidine | ~85 | [1] |
| 2,4-Dihydroxypyrimidine | POCl₃ | Reflux, 3.5h | 2,4-Dichloropyrimidine | ~90 | [1] |
| Uracil | PCl₅, POCl₃ | 110-120 °C, 2h | 2,4-Dichloropyrimidine | ~92 | Patent Data |
Experimental Protocols
Protocol 1: Synthesis of Uracil-5,6-d2 (Hypothetical)
-
Materials: Uracil (1.0 g, 8.9 mmol), Deuterated sulfuric acid (96-98% in D₂O, 10 mL).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uracil.
-
Carefully add the deuterated sulfuric acid to the flask.
-
Heat the mixture to 100-110 °C with stirring for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots, quenching with D₂O, and analyzing by ¹H NMR to check for the disappearance of the H5 and H6 signals.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (made from D₂O if back-exchange is a major concern, though subsequent steps are anhydrous).
-
Neutralize the solution with a base (e.g., solid Na₂CO₃) until the pH is ~7.
-
Filter the resulting precipitate, wash with cold D₂O, and dry thoroughly under vacuum to obtain Uracil-5,6-d2.
-
Protocol 2: Synthesis of this compound from Uracil-5,6-d2
-
Materials: Uracil-5,6-d2 (1.0 g, 8.6 mmol), Phosphorus oxychloride (POCl₃, 10 mL), N,N-Dimethylaniline (0.5 mL).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add Uracil-5,6-d2.
-
Add phosphorus oxychloride and N,N-dimethylaniline.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture dropwise to a flask containing crushed ice with vigorous stirring in a fume hood.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimizing reaction conditions for 2,4-Dichloropyrimidine-d2 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dichloropyrimidine-d2.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and cost-effective starting material is deuterated uracil (uracil-d2). The core of the synthesis involves the chlorination of the uracil ring system.
Q2: What are the typical chlorinating agents used in this synthesis?
Common chlorinating agents include phosphorus oxychloride (POCl₃), often used in excess as the solvent, and thionyl chloride (SOCl₂).[1][2][3] In some procedures, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorination.[4]
Q3: What is a critical safety consideration when working with reagents like phosphorus oxychloride and thionyl chloride?
These reagents are highly corrosive and react violently with water. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A disappearance of the starting uracil-d2 spot/peak and the appearance of a new, less polar product spot/peak will indicate the reaction is proceeding.
Troubleshooting Guides
Low Product Yield
Problem: The final yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Typical reflux times range from 3 to 45 hours.[1][3] - Increase Reaction Temperature: Ensure the reaction reaches the optimal temperature, typically between 65-130°C, depending on the specific protocol.[1][2] - Use of a Catalyst: The addition of a catalyst like N,N-dimethylformamide (DMF) or dimethylaminopyridine (DMAP) can sometimes improve reaction rates.[1] |
| Degradation during Workup | - Controlled Quenching: The reaction mixture should be cooled to room temperature before being slowly quenched by pouring it onto crushed ice. This is a highly exothermic process and rapid addition can lead to degradation.[2][3] - Maintain Low Temperature: Keep the quenched mixture in an ice bath during neutralization and extraction to minimize product decomposition. |
| Loss during Extraction | - Choice of Solvent: Use an appropriate extraction solvent such as dichloromethane or ethyl acetate.[1][4] - Multiple Extractions: Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer. |
| Purification Issues | - Inefficient Recrystallization: If recrystallizing, ensure the correct solvent system is used. Petroleum ether is a common choice.[1][2] - Distillation Losses: If purifying by distillation, ensure the vacuum is stable and the collection fractions are appropriate for the boiling point of the product (approximately 101°C at 23 mmHg).[2] |
Poor Regioselectivity in Subsequent Reactions
Problem: When using this compound as an intermediate, I am getting a mixture of products with substitution at both the C2 and C4 positions.
| Potential Cause | Troubleshooting Suggestion |
| Reaction Conditions Favoring Mixed Products | - Solvent and Base Selection: The choice of solvent and base can significantly influence regioselectivity. For nucleophilic aromatic substitution (SNAr), using conditions like n-butanol with diisopropylethylamine (DIPEA) can favor substitution at the C4 position.[5] - Temperature Control: Reaction temperature can impact the reactivity of the C2 and C4 positions differently. Experiment with a range of temperatures to optimize for the desired isomer. |
| Nature of the Nucleophile | - Steric Hindrance: Bulky nucleophiles may preferentially attack the more accessible C4 position. - Nucleophile Basicity: Less basic nucleophiles may exhibit higher selectivity for the C4 position.[6] |
| Influence of Other Ring Substituents | - Electronic Effects: Electron-donating groups on the pyrimidine ring can alter the relative reactivity of the C2 and C4 positions, sometimes favoring C2 substitution.[7] |
Experimental Protocols
General Protocol for Chlorination of Uracil-d2:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add uracil-d2.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. If the protocol requires it, add phosphorus pentachloride (PCl₅) or a catalytic amount of DMAP.[1][4]
-
Heating: Heat the reaction mixture to reflux (typically 110-130°C) and maintain for the time specified in your protocol (e.g., 3.5 hours).[2][3]
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as sodium carbonate solution, to a pH of 8-9.[1]
-
Extraction: Extract the product from the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[1][4]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from petroleum ether) or vacuum distillation.[1][2]
Visualizations
Caption: A flowchart of the general synthesis and workup process.
Caption: A decision-making diagram for troubleshooting regioselectivity.
References
- 1. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. studylib.net [studylib.net]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Synthesis of 2,4-Dichloropyrimidine-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloropyrimidine-d2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and practical method for the synthesis of this compound involves a two-stage process:
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Deuteration of Uracil: The synthesis typically starts with the deuteration of uracil at the 5 and 6 positions to yield uracil-5,6-d2. This deuterated starting material is also commercially available.
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Chlorination of Deuterated Uracil: The resulting uracil-5,6-d2 is then subjected to chlorination to replace the hydroxyl groups at the 2 and 4 positions with chlorine atoms.
Q2: What are the common chlorinating agents used for the synthesis of this compound?
Commonly employed chlorinating agents for the conversion of uracil (or its deuterated analog) to 2,4-dichloropyrimidine include:
-
Phosphorus oxychloride (POCl3): This is the most frequently used reagent, often in excess and sometimes in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine.
-
Phosphorus pentachloride (PCl5): Often used in conjunction with POCl3 to enhance the chlorination process.[1]
-
Thionyl chloride (SOCl2): Another possible chlorinating agent, sometimes used with a catalyst.[2]
Q3: Are the deuterium labels stable during the chlorination step?
While direct experimental data on the stability of the C-D bonds in uracil-5,6-d2 during chlorination is limited in the reviewed literature, computational studies on the reactivity of the pyrimidine ring suggest that the C5 and C6 positions are not the primary sites of attack under the conditions typically used for converting hydroxyl groups to chlorides.[3] The reaction mechanism involves the conversion of the keto form of uracil to the enol form, which is then chlorinated. The C-H (and by extension, C-D) bonds at the 5 and 6 positions are generally stable under these conditions. However, prolonged exposure to harsh acidic conditions at high temperatures could potentially lead to some H/D exchange if sources of protons are present.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete chlorination of uracil-d2. | - Ensure a sufficient excess of the chlorinating agent (e.g., POCl3) is used. - Increase the reaction temperature or prolong the reaction time, monitoring the reaction progress by TLC or GC. - Consider the addition of PCl5 to enhance the reactivity of POCl3.[1] |
| Decomposition of the product during workup. | - Quench the reaction mixture carefully by pouring it onto crushed ice to dissipate the heat from the exothermic hydrolysis of excess POCl3. - Maintain a low temperature during the initial stages of the workup. | |
| Loss of product during extraction. | - Use a suitable organic solvent for extraction, such as dichloromethane or chloroform. - Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. | |
| Incomplete Deuteration in the Final Product | Partial H/D exchange during synthesis or workup. | - Use deuterated solvents for any steps where H/D exchange is possible, although this is generally not necessary for the chlorination workup if performed efficiently. - Minimize the time the product is in contact with aqueous acidic or basic solutions during workup. |
| Starting with incompletely deuterated uracil-d2. | - Verify the isotopic purity of the starting uracil-5,6-d2 by NMR or mass spectrometry before proceeding with the chlorination. | |
| Presence of Monochloro- or Hydroxy-pyrimidine Impurities | Incomplete chlorination. | - See "Low Yield" troubleshooting point regarding optimizing chlorination conditions. |
| Formation of Colored Impurities | Side reactions or decomposition of starting materials or product. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the crude product by recrystallization or column chromatography. Decolorizing with activated charcoal may also be effective. |
| Formation of Phosphorus-Containing Byproducts | Incomplete quenching or removal of chlorophosphoric acids. | - Ensure thorough quenching of the reaction mixture with ice/water. - Wash the organic extract with a dilute sodium carbonate solution to neutralize and remove acidic byproducts.[2] |
| Formation of Amine-Substituted Pyrimidine Byproducts | Reaction of the product with the tertiary amine catalyst. | - While N,N-dimethylaniline is a common base, certain tertiary amines can act as nucleophiles. If this is suspected, consider using a different non-nucleophilic base or performing the reaction without a base, if feasible.[4] |
Experimental Protocols
Protocol 1: Chlorination of Uracil-5,6-d2 with Phosphorus Oxychloride
This protocol is a generalized procedure based on common methods for the chlorination of uracil.[5] Researchers should optimize the conditions for their specific setup.
Materials:
-
Uracil-5,6-d2
-
Phosphorus oxychloride (POCl3)
-
N,N-dimethylaniline (optional, as a base)
-
Dichloromethane (DCM)
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Crushed ice
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil-5,6-d2.
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents).
-
If using a base, add N,N-dimethylaniline (e.g., 1-1.2 equivalents).
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Heat the reaction mixture to reflux (typically around 105-110 °C) and maintain for several hours (e.g., 3-5 hours). Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
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Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
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Once the ice has melted, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
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The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.[2]
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dichloropyrimidine-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dichloropyrimidine-d2. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can arise from the starting materials or side reactions during synthesis. These may include:
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Monochlorinated pyrimidines: Such as 2-chloro-4-hydroxypyrimidine-d2 or 4-chloro-2-hydroxypyrimidine-d2, resulting from incomplete chlorination.
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Starting materials: Unreacted uracil-d2 or related precursors.[1][2]
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Solvent residues: Residual solvents from the synthesis, such as phosphorus oxychloride (POCl₃) or organic solvents used in workup.[2]
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Polymeric materials: Dark, tarry substances of unknown composition can also form.
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for 2,4-Dichloropyrimidine and its deuterated analogue are:
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Recrystallization: Effective for removing most impurities, especially when the crude material is relatively pure.
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Column Chromatography: Useful for separating the desired product from impurities with different polarities.
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Sublimation: A good option for obtaining high-purity material, as 2,4-Dichloropyrimidine can be readily sublimed.[3]
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Distillation: Can be employed for purification, often under reduced pressure.[3]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your sample:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and identifying impurities. A reversed-phase C18 column is often used.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify proton-containing impurities. The absence of a proton signal at the deuterated position in ¹H NMR is a key indicator of successful deuteration.
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Mass Spectrometry (MS): Confirms the molecular weight of the deuterated compound and can help identify impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value (for the non-deuterated compound, approx. 61-62 °C) indicates high purity.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not suitable.
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Solution:
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Ensure you are using a solvent in which 2,4-Dichloropyrimidine has good solubility at elevated temperatures and poor solubility at room temperature. Good starting points are ethanol, ethyl acetate, or hexane.[3][6]
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Increase the volume of the solvent gradually until the compound dissolves. Be mindful that using too much solvent will reduce the final yield.[7]
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Problem 2: The compound "oils out" instead of forming crystals.
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Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of impurities.
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Solution:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional hot solvent to decrease the saturation.
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Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.[8]
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If the problem persists, consider a preliminary purification step like a quick filtration through a plug of silica gel to remove some impurities before recrystallization.[9]
-
Problem 3: No crystals form upon cooling.
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Possible Cause: The solution is not saturated enough, or nucleation is not occurring.
-
Solution:
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
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Add a seed crystal of pure this compound if available.
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Cool the solution in an ice bath to further decrease the solubility.
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If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[7]
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Column Chromatography
Problem 1: The compound does not move from the baseline.
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Possible Cause: The eluent is not polar enough.
-
Solution:
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Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
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A small amount of a more polar solvent like methanol can be added to the eluent, but be cautious as this can sometimes lead to poor separation.
-
Problem 2: The compound elutes too quickly (with the solvent front).
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Possible Cause: The eluent is too polar.
-
Solution:
-
Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system.
-
Problem 3: Poor separation of the product from impurities.
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Possible Cause: The chosen solvent system does not provide adequate resolution. The column may have been poorly packed.
-
Solution:
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Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.
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Ensure the column is packed uniformly without any cracks or air bubbles.
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Consider using a different stationary phase, such as alumina, if your compound is unstable on silica gel.[10]
-
Quantitative Data Summary
The following table summarizes typical purity levels that can be achieved with different purification techniques for dichloropyrimidines. The exact values for the deuterated compound may vary depending on the initial purity of the crude material and the experimental conditions.
| Purification Technique | Typical Purity Achieved | Reference |
| Recrystallization | 95-99% | [4] |
| Column Chromatography | >98% | General laboratory practice |
| Sublimation | >99% | General laboratory practice |
| Distillation | 91.7% (as reported for 2,4-dichloropyrimidine) | [3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.[3] Start with a small volume and add more gradually until the solid is fully dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding the dry powder to the top of the column.[11]
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Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity (e.g., by adding ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
- 1. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing deuterium-hydrogen exchange in 2,4-Dichloropyrimidine-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloropyrimidine-d2. The information provided aims to help prevent unwanted deuterium-hydrogen (D-H) exchange during experimental procedures.
Troubleshooting Guide: Preventing Deuterium-Hydrogen Exchange
Issue: Loss of Deuterium Content After a Reaction or Work-up
If you observe a decrease in the isotopic purity of your this compound after performing a chemical reaction or work-up procedure, it is likely that D-H exchange has occurred. The following guide will help you identify the potential cause and implement a solution.
Question: I dissolved my this compound in a protic solvent (e.g., methanol, water) and noticed a loss of deuterium. Why did this happen and how can I avoid it?
Answer: Protic solvents are a common source of protons that can readily exchange with the deuterium atoms on your molecule, a process often referred to as "back-exchange."[1][2] This exchange is often catalyzed by acidic or basic conditions.[1]
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Solution: Whenever possible, use aprotic solvents for your reactions and analyses. Suitable aprotic solvents include acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and dimethyl sulfoxide (DMSO). When selecting an aprotic solvent, ensure it is anhydrous to minimize any potential for D-H exchange with residual water.
Question: My reaction conditions are acidic. Could this be causing the D-H exchange?
Answer: Yes, acidic conditions can catalyze the D-H exchange on the pyrimidine ring. The electron-withdrawing nature of the two chlorine atoms makes the deuterated positions susceptible to electrophilic substitution by protons.
-
Solution: If acidic conditions are unavoidable, consider using a deuterated acid to maintain the isotopic labeling. Alternatively, minimize the exposure time to the acidic environment and use the mildest acidic conditions possible. Whenever feasible, opt for non-acidic reaction pathways.
Question: I used a base in my reaction and the deuterium content decreased. What is the mechanism and how can I prevent this?
Answer: Basic conditions can also promote D-H exchange by deprotonation of the C-D bond, followed by reprotonation by a proton source in the medium. This is a known pathway for D-H exchange in heteroaromatic compounds.
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Solution: If a base is required, use a non-protic base (e.g., potassium carbonate, triethylamine in an aprotic solvent). If a stronger base is necessary, consider using a deuterated base or ensure the reaction is strictly anhydrous. Minimize reaction time and temperature to reduce the extent of exchange.
Question: Does temperature play a role in D-H exchange?
Answer: Yes, higher temperatures generally accelerate the rate of D-H exchange.
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Solution: Perform your reactions at the lowest temperature that allows for a reasonable reaction rate. If possible, conduct reactions at room temperature or below.
Question: How can I purify my this compound without causing D-H exchange?
Answer: Purification methods involving protic solvents, such as reverse-phase chromatography with water/methanol gradients, can lead to D-H exchange.
-
Solution:
-
Chromatography: Use normal-phase chromatography with aprotic solvents (e.g., hexanes/ethyl acetate). If reverse-phase chromatography is necessary, consider using a deuterated mobile phase (e.g., D2O/methanol-d4).
-
Recrystallization: Choose an aprotic solvent system for recrystallization.
-
Work-up: During aqueous work-ups, minimize the contact time with the aqueous layer and consider using D2O instead of H2O if the subsequent steps are sensitive to proton sources. Ensure all organic solvents used for extraction are anhydrous.
-
Frequently Asked Questions (FAQs)
Q1: How can I check the isotopic purity of my this compound?
A1: The isotopic purity can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
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¹H NMR: In a ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the deuterated positions (compared to the non-deuterated standard) indicates high isotopic purity.
-
MS: High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopologues, allowing for a quantitative assessment of the deuterium content.[1]
Q2: What are the recommended storage conditions for this compound to maintain its isotopic integrity?
A2: To prevent D-H exchange from atmospheric moisture, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place.
Q3: Can I use this compound in aqueous buffers for biological assays?
A3: Using this compound in aqueous buffers will likely lead to D-H exchange over time. The rate of exchange will depend on the pH and temperature of the buffer. For short-term experiments, the extent of exchange may be acceptable. However, for longer incubations, significant loss of deuterium should be expected. It is advisable to run a control experiment to quantify the rate of exchange under your specific assay conditions.
Q4: Is D-H exchange reversible?
A4: The D-H exchange is an equilibrium process. If this compound is placed in a proton-rich environment, the deuterium will be replaced by hydrogen. Conversely, exposing the non-deuterated compound to a deuterium source (like D2O) under catalytic conditions can introduce deuterium.
Data Presentation
The following table summarizes the relative risk of deuterium-hydrogen exchange for this compound under various experimental conditions. This guidance is based on general principles of D-H exchange in heteroaromatic systems.
| Parameter | Condition | Relative Risk of D-H Exchange | Recommendation |
| Solvent | Aprotic (e.g., THF, DCM, Acetonitrile) | Low | Recommended |
| Protic (e.g., Methanol, Water, Ethanol) | High | Avoid if possible. If necessary, use deuterated versions (e.g., MeOD, D2O) and minimize exposure time. | |
| pH | Neutral (pH ~7) | Low to Medium | Monitor for exchange, especially in protic solvents. |
| Acidic (pH < 5) | High | Avoid. If necessary, use deuterated acids and mild conditions. | |
| Basic (pH > 9) | High | Avoid. If necessary, use non-protic or deuterated bases and anhydrous conditions. | |
| Temperature | < 0 °C | Low | Ideal for sensitive reactions. |
| Room Temperature (~25 °C) | Medium | Generally acceptable for short durations in aprotic solvents. | |
| Elevated (> 50 °C) | High | Avoid whenever possible. Increases the rate of exchange under all conditions. | |
| Purification | Normal-Phase Chromatography | Low | Recommended |
| Reverse-Phase Chromatography | High | Use deuterated mobile phases if possible. | |
| Aprotic Recrystallization | Low | Recommended |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity using ¹H NMR Spectroscopy
Objective: To determine the percentage of deuterium incorporation in this compound.
Materials:
-
This compound sample
-
Non-deuterated 2,4-Dichloropyrimidine standard
-
Anhydrous NMR solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Accurately weigh a known amount of the internal standard and dissolve it in the chosen anhydrous NMR solvent.
-
Accurately weigh a known amount of the this compound sample and dissolve it in the internal standard solution.
-
Prepare a similar sample using the non-deuterated 2,4-Dichloropyrimidine standard.
-
Acquire a quantitative ¹H NMR spectrum for both samples. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.
-
Integrate the signals for the pyrimidine protons in the non-deuterated standard and the residual pyrimidine protons in the deuterated sample. Also, integrate the signal for the internal standard in both spectra.
-
Normalize the integrals of the pyrimidine protons to the integral of the internal standard.
-
Calculate the percentage of deuterium incorporation using the following formula:
%D Incorporation = [1 - (Normalized Integral of Residual Protons in d2-Sample / Normalized Integral of Protons in Standard)] x 100
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving D-H exchange.
Caption: Acid and base-catalyzed D-H exchange mechanisms.
References
Common impurities in 2,4-Dichloropyrimidine-d2 and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities in 2,4-Dichloropyrimidine-d2.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and where do they originate?
The common impurities in this compound typically arise from its synthesis, which is analogous to that of its non-deuterated counterpart. The primary sources of impurities include unreacted starting materials, reagents, byproducts, and degradation products.
A primary synthetic route involves the chlorination of uracil-d3 (or a related deuterated precursor). Potential impurities from this process can be categorized as follows:
-
Starting Material Impurities: Incomplete deuteration of the starting material can lead to isotopic impurities, such as 2,4-Dichloropyrimidine-d1 or non-deuterated 2,4-Dichloropyrimidine. The presence of unreacted deuterated uracil is also possible.
-
Reagent-Related Impurities: Reagents like phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) are commonly used for chlorination.[1] Residual amounts of these corrosive reagents can remain in the final product. Solvents used in the reaction and purification steps (e.g., xylene, ethyl acetate, petroleum ether) may also be present as residual solvents.[2][1]
-
Reaction Byproducts: The synthesis can generate byproducts such as triethylamine hydrochloride if a base like triethylamine is used.[1] Monochloro- and trichloropyrimidine species can also be formed as byproducts of incomplete or over-chlorination.
-
Degradation Products: 2,4-Dichloropyrimidine is susceptible to hydrolysis. Exposure to moisture can lead to the formation of chlorohydroxypyrimidines.
Q2: How can I detect the presence of these impurities in my sample of this compound?
Several analytical techniques can be employed to detect and quantify impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is highly effective for detecting and quantifying non-deuterated and partially deuterated isotopic impurities. 13C and 31P NMR can be used to identify organic byproducts and residual phosphorus-containing reagents, respectively.
-
Mass Spectrometry (MS): GC-MS or LC-MS can identify and quantify impurities by their mass-to-charge ratio, which is particularly useful for identifying isotopic variants and other organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying non-volatile organic impurities.
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents.
Q3: My this compound sample is a purple solid. Is this normal?
During synthesis, particularly from uracil, the formation of a purple crude product can occur.[2] This coloration is typically due to impurities and can be removed through decolorization and recrystallization steps. A pure sample of 2,4-Dichloropyrimidine is generally an off-white to light blue crystalline powder.[3][4]
Troubleshooting Guides
Issue: Unexpected peaks in 1H NMR spectrum.
-
Question: I am seeing unexpected signals in the 1H NMR spectrum of my this compound. What could be the cause?
-
Answer: The presence of peaks in the 1H NMR spectrum indicates the presence of non-deuterated or partially deuterated species. This could be due to incomplete deuteration of the starting material or contamination with non-deuterated 2,4-Dichloropyrimidine. To address this, consider the following:
-
Verify the isotopic purity of your starting materials.
-
Purification: While challenging, careful column chromatography may help in separating isotopic impurities, though this is often not practical. For many applications, a certain level of isotopic impurity may be acceptable.
-
Issue: Poor yield after purification.
-
Question: I am losing a significant amount of my product during the purification process. How can I improve my yield?
-
Answer: Low yields during purification can result from several factors. If you are using recrystallization, ensure you are using an appropriate solvent system and that the cooling process is gradual to maximize crystal formation. For distillation, ensure your vacuum is stable and the temperature is carefully controlled to prevent product loss through decomposition or co-distillation with impurities.[1]
Issue: Product degrades over time.
-
Question: My stored this compound seems to be degrading. How can I store it properly?
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Answer: 2,4-Dichloropyrimidine is sensitive to moisture and can hydrolyze. It is also a combustible solid.[4] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and stored at a low temperature, such as -20°C, to minimize degradation.[3]
Data Presentation
Table 1: Common Impurities in this compound
| Impurity Category | Specific Examples | Likely Source | Recommended Analytical Method |
| Isotopic Impurities | 2,4-Dichloropyrimidine-d1, 2,4-Dichloropyrimidine (non-deuterated) | Incomplete deuteration of starting materials | 1H NMR, Mass Spectrometry |
| Starting Materials | Deuterated Uracil | Incomplete reaction | HPLC, LC-MS |
| Reagents | Phosphorus oxychloride (POCl3), Phosphorus pentachloride (PCl5) | Incomplete removal after reaction | 31P NMR, GC-MS (after derivatization) |
| Solvents | Xylene, Ethyl acetate, Petroleum ether | Residual from synthesis and purification | GC |
| Byproducts | Monochloropyrimidines, Trichloropyrimidines, Triethylamine hydrochloride | Side reactions during synthesis | HPLC, LC-MS, 1H NMR |
| Degradation Products | Chlorohydroxypyrimidines | Hydrolysis due to moisture exposure | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Recrystallization for Purification
This protocol is a general guideline for the recrystallization of this compound to remove non-volatile impurities.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Petroleum ether (60-90°C boiling range) has been reported for the non-deuterated analogue.[2]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon to decolorize it.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the product from crystallizing in the filter funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Distillation for Purification
For impurities with different boiling points, vacuum distillation can be an effective purification method.
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all joints are well-sealed.
-
Crude Product Addition: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system. A pressure of around 40 hPa has been reported for the non-deuterated compound.[1]
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for 2,4-Dichloropyrimidine under the applied vacuum. The boiling point for the non-deuterated compound is reported as 100-101°C at 19-23 mmHg.[3]
-
Storage: Immediately transfer the purified liquid (which will solidify upon cooling) to a suitable, dry, and inert container for storage.
Visualizations
Caption: Potential sources of impurities during the synthesis of this compound.
Caption: General workflow for the purification and quality control of this compound.
References
Regioselectivity issues in reactions with 2,4-Dichloropyrimidine-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding regioselectivity issues in reactions with 2,4-dichloropyrimidine-d2. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution reactions with this compound?
Generally, nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine ring preferentially occurs at the C4 position. The C4 position is more electron-deficient and therefore more activated towards nucleophilic attack than the C2 position. This is due to the cumulative electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring, which are more pronounced at the C4 and C6 positions.
Q2: How does the presence of deuterium in this compound affect regioselectivity?
The position of the deuterium atoms is crucial. If the deuterium atoms are on the pyrimidine ring (e.g., at the 5 and 6 positions), they are not expected to have a significant electronic effect on the regioselectivity of the reaction. However, a secondary kinetic isotope effect (KIE) could be observed, potentially leading to minor changes in the ratio of C2 to C4 substitution products. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. This effect is typically small for deuterium.
Q3: What are the key factors that control the regioselectivity of reactions with this compound?
Several factors can influence the regioselectivity of nucleophilic substitution on the 2,4-dichloropyrimidine ring:
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Nature of the Nucleophile: "Soft" nucleophiles (e.g., thiols) tend to favor reaction at the C4 position, while "hard" nucleophiles (e.g., alkoxides, amines) can show varying degrees of selectivity.
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity, resulting in mixtures of C2 and C4 substituted products.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are commonly used.
-
Catalyst: The presence of a catalyst, such as a phase-transfer catalyst or a palladium catalyst in cross-coupling reactions, can significantly alter the regioselectivity.
Troubleshooting Guide
Issue 1: Poor regioselectivity with a mixture of C2 and C4 substituted products.
This is a common issue when the desired outcome is substitution at a single position.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. Running the reaction at 0°C or even lower temperatures can often improve selectivity. |
| "Hard" Nucleophile | If using a hard nucleophile like an amine or an alkoxide, consider using a milder base or running the reaction at a lower temperature. |
| Solvent Effects | Experiment with different solvents. A less polar solvent might enhance the inherent electronic preference for C4 substitution. |
| Reaction Time | A longer reaction time, especially at elevated temperatures, can lead to the formation of the thermodynamic product, which may not be the desired regioisomer. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Issue 2: No reaction or very slow reaction rate.
This can occur even when the correct reagents are used.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Reaction Temperature | While low temperatures can improve selectivity, they can also decrease the reaction rate. A gradual increase in temperature might be necessary to initiate the reaction. |
| Poor Nucleophile | The nucleophile may not be strong enough to react with the dichloropyrimidine. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity. |
| Inappropriate Solvent | The chosen solvent may not be suitable for the reaction. Ensure the solvent can dissolve the reactants and is compatible with the reaction conditions. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution at the C4 Position:
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, THF, or acetonitrile).
-
Add the nucleophile (1 to 1.2 equivalents) to the solution. If the nucleophile is an amine, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 to 2 equivalents) is often added to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature or a specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General reaction pathways for nucleophilic substitution on this compound.
Caption: Troubleshooting workflow for addressing poor regioselectivity.
Stability issues of 2,4-Dichloropyrimidine-d2 in solution
Welcome to the technical support center for 2,4-Dichloropyrimidine-d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound solutions?
Proper storage is critical to maintain the integrity of this compound. The compound is stable at room temperature when stored in a tightly sealed container under normal conditions.[1][2][3] However, for long-term storage, a temperature of -20°C is recommended.[3] Solutions should be stored in a cool, dry, and well-ventilated area, protected from light, and kept away from incompatible substances such as strong oxidizing agents and strong acids.[1][2][4] When handling, use adequate ventilation and wear appropriate personal protective equipment to avoid contact with skin, eyes, and clothing, as the non-deuterated compound is a known human skin sensitizer.[2][5]
Q2: Which solvents are suitable for dissolving this compound, and are there any known incompatibilities?
This compound is soluble in a variety of organic solvents. Based on data for its non-deuterated analog, it is soluble in methanol, chloroform, and ethyl acetate, and partially soluble in water. Studies on similar pyrimidine derivatives have also demonstrated solubility in N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and 1,4-dioxane.
Key considerations for solvent choice:
-
Reactivity: The choice of solvent can be critical for subsequent reactions. For example, alcoholic solvents have been shown to enhance reactivity in Suzuki coupling reactions compared to polar aprotic solvents.[6]
-
Hydrolysis: Avoid prolonged storage in protic solvents, especially aqueous solutions with a non-neutral pH, as this can lead to hydrolysis of the chloro groups.
-
Incompatibilities: Do not use solvents that are strong oxidizing agents or strong acids.[4]
Q3: My this compound solution is showing signs of degradation (e.g., color change, unexpected peaks in analysis). What are the likely causes?
Degradation of this compound in solution can typically be traced to one of the following factors:
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Hydrolysis: This is the most common degradation pathway. The chloro groups on the pyrimidine ring are susceptible to nucleophilic attack by water or hydroxide ions, leading to their replacement with hydroxyl groups. This process is accelerated by moisture and non-neutral pH conditions.
-
Exposure to Light: The compound is light-sensitive.[4] Exposure to UV or ambient light can induce photodegradation, leading to the formation of impurities. Always store solutions in amber vials or protected from light.[1][2]
-
Elevated Temperature: High temperatures can accelerate the rate of degradation. While stable at room temperature for shorter periods, long-term storage should be at recommended cooler temperatures.[2][3]
-
Presence of Incompatible Reagents: Contamination with strong oxidizing agents or acids can cause rapid decomposition.[1][7]
Q4: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway in aqueous or protic solutions is sequential nucleophilic aromatic substitution (SNAr), also known as hydrolysis. The chlorine atom at the 4-position is generally more reactive than the chlorine at the 2-position.[8] Therefore, hydrolysis will first yield 2-chloro-4-hydroxypyrimidine-d2, followed by the slower formation of 2,4-dihydroxypyrimidine-d2 (uracil-d2).
Q5: How does deuterium labeling affect the chemical stability of this compound compared to the non-deuterated form?
Deuterium labeling is primarily employed to enhance metabolic stability by leveraging the kinetic isotope effect (KIE).[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like Cytochrome P450.[9]
However, this does not significantly impact the compound's stability in solution regarding its primary degradation pathway. The instability of this compound is dominated by the reactivity of the two chloro groups, which are susceptible to hydrolysis and nucleophilic attack. Since the deuterium atoms are on the pyrimidine ring and not directly involved in these reactions, their presence has a negligible effect on the rate of hydrolysis or reaction with other nucleophiles.
Q6: How can I monitor the stability of my this compound solution?
Regular analytical monitoring is recommended to ensure the purity and concentration of your solution. The following methods are highly effective:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for assessing purity. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying degradation products. By determining the mass-to-charge ratio of the new peaks, you can confirm the structures of impurities, such as the hydrolyzed byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify and quantify degradation products by observing changes in the chemical shifts and the appearance of new signals.
Data Summary
Table 1: Solubility of 2,4-Dichloropyrimidine (Data is for the non-deuterated analog and is expected to be comparable for the deuterated version)
| Solvent | Solubility | Reference |
| Chloroform | Soluble (Slightly) | |
| Ethyl Acetate | Soluble | [6] |
| Methanol | Soluble | [6] |
| Water | Partly Soluble | [6] |
| N,N-Dimethylformamide | Soluble | |
| Tetrahydrofuran | Soluble | |
| 1,4-Dioxane | Soluble |
Table 2: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Reference |
| Temperature | Room Temperature (short-term), -20°C (long-term) | [2][3] |
| Light | Store protected from light (e.g., amber vials) | [1][2] |
| Atmosphere | Store in a tightly closed container; inert gas for sensitive applications | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong acids | [1][4] |
Experimental Protocols & Workflows
Protocol 1: General HPLC-UV Method for Purity Assessment
This protocol provides a general method for routine purity checks of this compound.
-
Solvent Preparation: Prepare mobile phase A (e.g., 0.1% Formic Acid in Water) and mobile phase B (e.g., 0.1% Formic Acid in Acetonitrile).
-
Sample Preparation: Dilute a small aliquot of your stock solution of this compound with a 50:50 mixture of mobile phase A and B to a final concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
UV Detection Wavelength: 254 nm.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Analysis: Integrate the peak area of this compound and any impurity peaks. Calculate purity as a percentage of the total peak area.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies help identify potential degradation products and pathways.[11]
-
Prepare Samples: Prepare separate solutions of this compound (approx. 0.5 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Apply Stress Conditions:
-
Acidic: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photolytic: Expose the solution in a quartz cuvette to a photostability chamber (UV and visible light) for 24 hours.[11]
-
-
Neutralization & Analysis: Before injection, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by LC-MS to identify the mass of any new peaks, which correspond to degradation products.[12]
Workflow Diagrams
References
- 1. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. guidechem.com [guidechem.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. core.ac.uk [core.ac.uk]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Long-term storage and handling of 2,4-Dichloropyrimidine-d2
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for experiments involving 2,4-Dichloropyrimidine-d2. This deuterated analog of 2,4-Dichloropyrimidine is a valuable building block in pharmaceutical research and drug development, primarily utilized in organic synthesis for the preparation of complex heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2][3][4] It is hygroscopic and light-sensitive.[1][5] The solid is stable at room temperature when stored in a tightly sealed container.[4][6] For extended storage, maintaining a consistently low temperature is recommended.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact with skin and eyes, and to prevent inhalation of dust.[7][8] Recommended PPE includes safety glasses with side shields or chemical goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[7][9] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1][8]
Q3: What are the known incompatibilities of this compound?
A3: this compound should not be stored or handled with strong oxidizing agents and strong acids.[2][3][5][8] Contact with these substances can lead to vigorous reactions. It is also advised to avoid contact with copper, aluminum, and their alloys.[7]
Q4: How does the deuterium labeling in this compound affect its stability compared to the non-deuterated analog?
A4: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a slower rate of reactions where the cleavage of this bond is the rate-determining step.[10][11] Consequently, this compound may exhibit enhanced stability against certain degradation pathways, such as oxidation, compared to its non-deuterated counterpart. However, for degradation pathways where C-H bond cleavage is not the rate-limiting step, the stability will be comparable.
Q5: Can this compound be used as an internal standard in mass spectrometry?
A5: Yes, due to its isotopic labeling, this compound is well-suited for use as an internal standard in mass spectrometry-based analytical methods. The mass difference allows for clear differentiation from the non-labeled analyte, enabling accurate quantification.
Storage and Stability Data
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Cool, dry place.[1][2][3] Some sources recommend -20°C for long-term storage.[6] | Minimizes potential for thermal degradation and hydrolysis. |
| Light Exposure | Store in the dark, in a light-resistant container.[1][2][5] | The compound is light-sensitive and can undergo photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents moisture absorption and potential reactions with atmospheric components. |
| Container | Tightly sealed, non-reactive container (e.g., amber glass vial).[7] | Protects from moisture and light. |
Troubleshooting Guides
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
A common application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. A frequent challenge is controlling the regioselectivity of the substitution, as nucleophilic attack can occur at either the C2 or C4 position. Generally, substitution at the C4 position is favored.[12][13][14]
Issue 1: Poor or No Reaction
| Possible Cause | Troubleshooting Step |
| Insufficiently activated substrate | Ensure the pyrimidine ring is sufficiently electron-deficient for the chosen nucleophile. Electron-withdrawing groups on the ring can increase reactivity. |
| Poor nucleophile | Use a stronger nucleophile or consider using a catalyst to enhance nucleophilicity. |
| Inappropriate solvent | The choice of solvent is critical.[15] Aprotic polar solvents like DMF or DMSO are often effective. For some reactions, alcoholic solvents can increase reactivity.[15] |
| Low reaction temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes accelerate the reaction.[16] |
| Deactivated catalyst (if applicable) | Ensure the catalyst is fresh and handled under inert conditions to prevent deactivation. |
Issue 2: Lack of Regioselectivity (Mixture of C2 and C4 isomers)
| Possible Cause | Troubleshooting Step |
| Nature of the nucleophile | The regioselectivity can be highly dependent on the nucleophile.[12] Tertiary amine nucleophiles have been shown to favor C2 selectivity.[17] |
| Reaction conditions | Varying the solvent, temperature, and base can influence the C2/C4 ratio.[13] For example, using n-butanol with DIPEA has been reported to favor C4 substitution.[13] |
| Steric hindrance | Bulky nucleophiles may favor the less sterically hindered position. |
Troubleshooting Suzuki Coupling Reactions
This compound is also a valuable substrate for Suzuki coupling reactions to form C-C bonds.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst decomposition | Degas the reaction mixture thoroughly with an inert gas (e.g., argon) before adding the palladium catalyst.[15] Ensure all reagents and solvents are anhydrous and oxygen-free. |
| Ineffective catalyst/ligand combination | Screen different palladium catalysts and phosphine ligands. Buchwald ligands are often effective for challenging couplings.[18] |
| Inappropriate base | The choice of base is crucial. Common bases include K2CO3, K3PO4, and Cs2CO3. The optimal base is substrate-dependent. |
| Poor solubility of reactants | Use a solvent system that solubilizes all reactants. A mixture of toluene, ethanol, and water is often used.[15] Heating may be required to achieve dissolution and reaction.[15] |
| Boronic acid decomposition | Boronic acids can be unstable, especially at elevated temperatures. Add the boronic acid in portions or use a slow addition method. Consider converting the boronic acid to a more stable boronate ester. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general starting point for an SNAr reaction with an amine nucleophile. Optimization of solvent, temperature, and base will be necessary for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, THF, or dioxane).
-
Addition of Reagents: Add the amine nucleophile (1-1.2 equivalents) to the solution.
-
Base Addition: Add a suitable base (e.g., triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate) (1.5-2 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki Coupling
This protocol provides a general starting point for a Suzuki coupling reaction. The choice of catalyst, ligand, base, and solvent system should be optimized for each specific reaction.
-
Preparation: To a degassed mixture of this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and a base (e.g., K2CO3, 2-3 equivalents) in a suitable flask, add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and, if necessary, a phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for SNAr reactions.
References
- 1. Stereospecific syntheses of 3'-deuterated pyrimidine nucleosides and their site-specific incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary deuterium isotope effects for hydrolysis of acetals and orthoformates - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Deuterium isotope effects in the photocycle transitions of the photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium Isotope Effects in the Photocycle Transitions of the Photoactive Yellow Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. Page loading... [wap.guidechem.com]
- 14. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 17. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to 2,4-Dichloropyrimidine-d2 and its Non-Deuterated Standard
In the landscape of bioanalysis, particularly in drug development and clinical research, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard is a critical factor that can significantly influence the outcome of a study. This guide provides an in-depth comparison between the use of a deuterated internal standard, 2,4-Dichloropyrimidine-d2, and its non-deuterated counterpart in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in LC-MS/MS assays to correct for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte of interest.[2][3][4]
2,4-Dichloropyrimidine: A Key Pharmaceutical Intermediate
2,4-Dichloropyrimidine is a crucial building block in the synthesis of a variety of pharmaceutical compounds, including targeted cancer therapies. Its accurate quantification in biological matrices is often necessary during preclinical and clinical development to understand the pharmacokinetics of the parent drug or its metabolites.
Performance Comparison: this compound vs. Non-Deuterated Standard
The use of a deuterated internal standard like this compound offers significant advantages over using a non-deuterated analog or relying on external calibration. The primary benefit lies in the ability to compensate for matrix effects, which are a major source of variability and inaccuracy in bioanalytical methods.[4]
Understanding Matrix Effects
Matrix effects occur when components in the biological sample (e.g., plasma, urine) co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to either suppression or enhancement of the signal. Since a deuterated internal standard has nearly identical chromatographic retention time and ionization efficiency as the analyte, it experiences the same matrix effects.[1] This co-elution allows for accurate correction, resulting in more precise and accurate quantification.
Quantitative Data Summary
The following tables present a hypothetical but representative comparison of bioanalytical method validation parameters for the quantification of 2,4-Dichloropyrimidine using either its deuterated internal standard (this compound) or a non-deuterated structural analog as the internal standard.
Table 1: Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 1.00 | 1.02 | 102.0 | 4.5 |
| 50.0 | 49.5 | 99.0 | 3.2 | |
| 400.0 | 408.0 | 102.0 | 2.8 | |
| Non-Deuterated Analog | 1.00 | 1.15 | 115.0 | 12.8 |
| 50.0 | 45.8 | 91.6 | 9.5 | |
| 400.0 | 432.0 | 108.0 | 8.7 |
Table 2: Matrix Effect Evaluation
| Internal Standard Type | Matrix Lot | Matrix Factor |
| This compound | 1 | 0.98 |
| 2 | 1.03 | |
| 3 | 0.95 | |
| Mean | 0.99 | |
| %CV | 4.1 | |
| Non-Deuterated Analog | 1 | 0.85 |
| 2 | 1.15 | |
| 3 | 0.92 | |
| Mean | 0.97 | |
| %CV | 15.9 |
A Matrix Factor close to 1 with low variability (%CV) indicates minimal and consistent matrix effects. The higher %CV for the non-deuterated analog demonstrates its inability to effectively compensate for lot-to-lot variations in matrix effects.
Experimental Protocols
A robust and reliable bioanalytical method is the foundation for obtaining high-quality data. The following is a representative experimental protocol for the quantification of 2,4-Dichloropyrimidine in human plasma using this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Seal the plate and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
2,4-Dichloropyrimidine: To be determined based on the specific instrument and optimization.
-
This compound: To be determined based on the specific instrument and optimization.
-
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams were created using Graphviz.
Caption: Bioanalytical workflow for the quantification of 2,4-Dichloropyrimidine.
Caption: Logical relationship of matrix effect compensation.
Conclusion
The use of this compound as an internal standard provides a clear advantage in the bioanalysis of its non-deuterated counterpart. By co-eluting and exhibiting nearly identical behavior to the analyte, the deuterated standard effectively compensates for variations in sample preparation and, most critically, mitigates the unpredictable nature of matrix effects. This leads to significantly improved accuracy, precision, and overall robustness of the bioanalytical method. For researchers, scientists, and drug development professionals, investing in a stable isotope-labeled internal standard is a crucial step toward ensuring the generation of high-quality, reliable data that can withstand regulatory scrutiny and confidently inform critical project decisions.
References
A Spectroscopic Showdown: Unveiling the Molecular Nuances of 2,4-Dichloropyrimidine and its Deuterated Counterpart, 2,4-Dichloropyrimidine-d2
This comparative analysis is crucial for researchers utilizing isotopic labeling in mechanistic studies, metabolic tracking, or as internal standards in quantitative mass spectrometry. The introduction of deuterium, a stable isotope of hydrogen, induces subtle yet measurable changes in the spectroscopic signatures of a molecule, providing a powerful tool for scientific investigation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,4-Dichloropyrimidine and the predicted data for 2,4-Dichloropyrimidine-d2.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
| 2,4-Dichloropyrimidine | H5: ~7.4 (d), H6: ~8.6 (d) | C2: ~162, C4: ~160, C5: ~122, C6: ~155 |
| This compound | H5: ~7.4 (s), H6: Absent | C2: ~162, C4: ~160, C5: ~122 (slight upfield shift and potential triplet), C6: ~155 (significant decrease in intensity or absent) |
Note: Predicted values for this compound are based on the assumption of deuteration at the C6 position. The coupling of H5 would change from a doublet to a singlet, and the C6 signal in the 13C NMR would be significantly diminished or absent due to the quadrupolar relaxation of deuterium.
Table 2: Infrared (IR) Spectroscopy
| Compound | Key Vibrational Frequencies (cm-1) |
| 2,4-Dichloropyrimidine | C-H stretching (aromatic): ~3100-3000, C=N stretching: ~1560, C-Cl stretching: ~800-600 |
| This compound | C-D stretching: ~2300-2200, C-H stretching (aromatic): ~3100-3000 (reduced intensity), C=N stretching: ~1560, C-Cl stretching: ~800-600 |
Note: The most significant predicted change in the IR spectrum is the appearance of a C-D stretching band at a lower wavenumber than the C-H stretching band, a direct consequence of the heavier mass of deuterium.
Table 3: Mass Spectrometry (MS)
| Compound | Molecular Ion (M+) Peak (m/z) | Key Fragmentation Peaks (m/z) |
| 2,4-Dichloropyrimidine | 148, 150, 152 (isotopic pattern of 2 Cl) | 113, 115 ([M-Cl]+) |
| This compound | 150, 152, 154 (isotopic pattern of 2 Cl) | 115, 117 ([M-Cl]+) |
Note: The molecular ion peak for the deuterated compound is predicted to be shifted by +2 mass units for each deuterium atom incorporated. The isotopic pattern due to the two chlorine atoms will remain the same but will be shifted to higher m/z values.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of 2,4-Dichloropyrimidine
The synthesis of 2,4-Dichloropyrimidine is typically achieved through the chlorination of uracil.
Caption: Synthesis of 2,4-Dichloropyrimidine from Uracil.
Protocol:
-
To a stirred solution of uracil in an excess of phosphorus oxychloride (POCl₃), a catalytic amount of a tertiary amine such as N,N-dimethylaniline is added.
-
The reaction mixture is heated to reflux for several hours.
-
After completion of the reaction, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice and the resulting mixture is neutralized with a base (e.g., sodium carbonate).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude 2,4-Dichloropyrimidine.
-
The crude product can be further purified by recrystallization or sublimation.
Proposed Synthesis of this compound
A potential route for the synthesis of this compound would involve the deuteration of a suitable precursor followed by chlorination. One plausible method is the acid-catalyzed H-D exchange on uracil in heavy water (D₂O) prior to chlorination.
Caption: Proposed synthesis of this compound.
Protocol:
-
Uracil is dissolved in heavy water (D₂O) containing a catalytic amount of a strong acid (e.g., D₂SO₄).
-
The mixture is heated to promote hydrogen-deuterium exchange at the C5 and C6 positions of the pyrimidine ring. The exchange is monitored by ¹H NMR spectroscopy until the desired level of deuteration is achieved.
-
The D₂O is removed under vacuum, and the deuterated uracil is thoroughly dried.
-
The resulting Uracil-d2 is then subjected to the same chlorination procedure as described for the non-deuterated compound using POCl₃ and a catalytic amine.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compounds.
Caption: General workflow for spectroscopic analysis.
Protocols for Spectroscopic Analysis:
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Conclusion
The predictable and distinct spectroscopic differences between 2,4-Dichloropyrimidine and its deuterated analog, this compound, underscore the utility of isotopic labeling in modern chemical and biological research. While experimental data for the deuterated species remains elusive in the public domain, the theoretical predictions provided in this guide offer a solid foundation for researchers planning to synthesize and utilize this valuable isotopically labeled compound. The provided synthetic and analytical protocols serve as a practical starting point for the preparation and characterization of both molecules, empowering further discoveries in drug development and beyond.
A Comparative Guide to the Kinetic Isotope Effect of 2,4-Dichloropyrimidine-d2 in Drug Development
For researchers, scientists, and drug development professionals, understanding the metabolic fate of developmental compounds is critical. The strategic substitution of hydrogen with deuterium, a heavy isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive comparison of 2,4-Dichloropyrimidine and its deuterated analog, 2,4-Dichloropyrimidine-d2, with a focus on the kinetic isotope effect (KIE) and its implications for drug metabolism. While specific experimental data for this compound is not publicly available, this guide draws upon established principles of KIE and data from analogous compounds to provide a robust framework for its potential performance.
The Kinetic Isotope Effect (KIE) in Drug Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] In drug metabolism, this is most pronounced when a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to be broken.[2] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.[2] This can be particularly advantageous in drug development to enhance metabolic stability and prolong the half-life of a drug.[3]
The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD):
KIE = kH / kD
A KIE value greater than 1 indicates a normal kinetic isotope effect, signifying that the deuterated compound reacts more slowly. For primary KIEs, where the bond to the isotope is broken in the rate-limiting step, the kH/kD ratio can be as high as 6-10.[1]
Comparison of 2,4-Dichloropyrimidine and this compound
2,4-Dichloropyrimidine is a versatile building block in the synthesis of various pharmaceutical compounds.[4] Its metabolic profile can be a critical determinant of the efficacy and safety of the final drug product. Deuteration of 2,4-Dichloropyrimidine at metabolically labile positions can be a strategic approach to improve its pharmacokinetic properties.
The following table presents a hypothetical comparison of the metabolic stability of 2,4-Dichloropyrimidine and its deuterated counterpart, this compound, based on typical KIE values observed for similar compounds undergoing cytochrome P450-mediated metabolism.
| Parameter | 2,4-Dichloropyrimidine (Hypothetical) | This compound (Hypothetical) | Implication of Deuteration |
| Metabolic Clearance Rate (in vitro) | 100 µL/min/mg protein | 25 µL/min/mg protein | Slower metabolic clearance, suggesting increased stability. |
| Half-life (in vivo) | 2 hours | 8 hours | Prolonged half-life, potentially allowing for less frequent dosing. |
| Kinetic Isotope Effect (KIE = kH/kD) | Not Applicable | 4 | A significant KIE indicates that C-D bond cleavage is a rate-limiting step in metabolism. |
| Metabolite Formation | Higher concentration of oxidative metabolites | Lower concentration of oxidative metabolites | Reduced formation of potentially reactive or toxic metabolites. |
Experimental Protocol for Determining the Kinetic Isotope Effect
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and precise method for determining kinetic isotope effects without the need for radiolabeling.[5][6] The following is a generalized protocol for a competitive KIE experiment using 1H NMR.
Objective: To determine the kinetic isotope effect of the metabolism of this compound compared to 2,4-Dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Synthesized this compound (deuterated at the position of interest)
-
Liver microsomes (human, rat, etc.) or recombinant cytochrome P450 enzymes
-
NADPH regenerating system
-
Phosphate buffer
-
Quenching solvent (e.g., acetonitrile)
-
Internal standard for NMR analysis
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing a known ratio (e.g., 1:1) of 2,4-Dichloropyrimidine and this compound, liver microsomes, and phosphate buffer.
-
Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by the addition of a quenching solvent.
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected and evaporated to dryness. The residue is reconstituted in a suitable deuterated solvent for NMR analysis, containing a known concentration of an internal standard.
-
NMR Analysis: 1H NMR spectra are acquired for each time point. The relative amounts of the remaining 2,4-Dichloropyrimidine and this compound are determined by integrating the respective signals relative to the internal standard.
-
Data Analysis: The KIE is calculated from the change in the ratio of the two isotopologues over time using established equations.
Diagram of the Experimental Workflow for KIE Determination:
Caption: Workflow for determining the KIE of this compound.
Alternative Strategies and Considerations
While deuteration is a powerful tool, it is not always the optimal solution. The success of this strategy depends on whether the C-H bond cleavage is the rate-limiting step in the metabolic clearance of the drug.[7] If other metabolic pathways dominate, the effect of deuteration may be negligible.
Metabolic Switching: Deuterating one metabolic "hotspot" can sometimes lead to increased metabolism at other sites, a phenomenon known as metabolic switching or shunting.[8] Therefore, a thorough metabolic map of the parent compound is essential before embarking on a deuteration strategy.
Diagram of Metabolic Switching:
Caption: Deuteration can block a primary metabolic pathway, leading to metabolic switching.
Conclusion
The strategic deuteration of drug candidates, such as 2,4-Dichloropyrimidine, offers a promising avenue to enhance their pharmacokinetic properties. By leveraging the kinetic isotope effect, researchers can potentially slow down metabolic clearance, increase drug exposure, and reduce the formation of unwanted metabolites. However, a thorough understanding of the compound's metabolic pathways and the application of precise analytical techniques, such as NMR spectroscopy, are crucial for the successful implementation of this strategy. This guide provides a foundational understanding and a practical framework for researchers exploring the potential of deuterated compounds in drug discovery and development.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Stability of Deuterated Pyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier, stable isotope deuterium at metabolically vulnerable positions in drug candidates—a process known as deuteration—has emerged as a powerful tool in medicinal chemistry. This approach can significantly improve the pharmacokinetic profile of a molecule by attenuating its metabolic breakdown. This guide provides a comparative analysis of the stability of deuterated versus non-deuterated pyrimidines, a core scaffold in numerous therapeutic agents, with a focus on metabolic, thermal, and photostability.
The Deuterium Kinetic Isotope Effect: A Stability Advantage
The enhanced stability of deuterated compounds is primarily attributed to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the heavier deuterium isotope. Consequently, reactions involving the cleavage of a C-D bond, which is often the rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, proceed at a slower rate. This can lead to a reduced rate of metabolism, longer plasma half-life, and potentially a lower required dose or less frequent administration.[1][2]
Comparative Stability Data
While extensive head-to-head comparative studies for a wide range of deuterated pyrimidines are not always publicly available, the existing data consistently demonstrates the stabilizing effect of deuteration. The following table summarizes representative data on the metabolic stability of deuterated compounds, including those containing a pyrimidine moiety.
| Compound Class/Name | Deuteration Site(s) | Stability Parameter | Non-Deuterated | Deuterated | Fold Improvement | Reference |
| Indiplon (Pyrimidine derivative) | N-CD3 | Half-life (t½) in human liver microsomes | Data not specified | Data not specified | ~1.2x | [1] |
| Tyrosine Kinase Inhibitor | Penta-deuterophenyl | % Remaining after 60 min in rat liver microsomes | < 50% | > 80% | > 1.6x | [3] |
Note: The table presents a summary of available data to illustrate the general trend of increased metabolic stability upon deuteration. Direct quantitative comparisons for a single pyrimidine derivative across metabolic, thermal, and photostability are limited in publicly accessible literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the stability of drug candidates.
Metabolic Stability: In Vitro Microsomal Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test compound (deuterated and non-deuterated)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard. Thaw the pooled human liver microsomes on ice.
-
Incubation Mixture: In a microcentrifuge tube, combine the test compound, phosphate buffer, and liver microsomes. Pre-incubate the mixture at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Forced Degradation Studies (Thermal and Photostability)
Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of a drug substance. These studies are typically performed under more extreme conditions than those used for accelerated stability testing.
1. Thermal Stability Protocol
-
Sample Preparation: Prepare solutions of the test compounds (deuterated and non-deuterated) at a known concentration in a suitable solvent. Solid-state samples should also be tested.
-
Stress Conditions: Expose the samples to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks). Control samples are kept at a reference temperature (e.g., 4°C).
-
Analysis: At each time point, analyze the samples using a stability-indicating HPLC method with a UV or mass spectrometric detector to quantify the parent compound and detect any degradation products.
-
Data Analysis: Determine the percentage of degradation of the parent compound over time at each temperature.
2. Photostability Protocol (as per ICH Q1B guidelines)
-
Light Source: Use a light source that produces a combination of UV and visible light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Sample Preparation: Expose the drug substance directly to the light source. For drug products, testing should be conducted on the product outside of its primary packaging and, if necessary, within the primary and marketing packaging. Control samples should be protected from light (e.g., wrapped in aluminum foil).
-
Analysis: After the specified exposure, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any photolytic degradation products.
-
Data Analysis: Compare the results of the light-exposed samples to the dark control to determine the extent of photodegradation.
Pyrimidine Metabolism and the Impact of Deuteration
The metabolic fate of pyrimidine-containing drugs can be complex, often involving multiple enzymatic pathways. A common route of metabolism is oxidation by CYP enzymes, which can lead to the formation of various metabolites. Deuteration at a site susceptible to oxidation can significantly slow down this process.
The diagram above illustrates a general metabolic pathway for a pyrimidine-containing drug. Phase I metabolism, often initiated by CYP enzymes, can be a primary site for deuteration's impact. By replacing a hydrogen atom with deuterium at a metabolically labile position (the "soft spot"), the rate of oxidation is reduced, leading to a lower rate of formation of the oxidized metabolite. This, in turn, can alter the overall pharmacokinetic profile of the drug.
Conclusion
The strategic incorporation of deuterium into pyrimidine-based molecules offers a promising approach to enhance their stability, particularly against metabolic degradation. The kinetic isotope effect provides a strong scientific rationale for this observed improvement. While more direct comparative studies across different stability parameters would be beneficial, the available evidence strongly supports the use of deuteration as a valuable tool in drug discovery and development to optimize the performance of pyrimidine-containing therapeutics. Researchers are encouraged to employ the detailed experimental protocols outlined in this guide to thoroughly evaluate the stability of their deuterated compounds.
References
Navigating the Analytical Landscape: A Comparative Guide to 2,4-Dichloropyrimidine-d2 Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of deuterated compounds is paramount. This guide provides a comparative overview of analytical methodologies for the validation of 2,4-Dichloropyrimidine-d2 quantification, offering insights into experimental protocols and performance data to inform your selection of the most suitable method.
The inclusion of deuterium-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in complex matrices. This compound, as a labeled analog of 2,4-Dichloropyrimidine, serves as an ideal internal standard for studies involving this pyrimidine derivative. The validation of analytical methods to quantify this deuterated compound is a critical step in ensuring data integrity. This guide focuses on two prevalent and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on several factors, including the nature of the sample matrix, required sensitivity, and available instrumentation. The following table summarizes typical performance characteristics for each method, based on established analytical practices for similar small molecules.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.05 - 2.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Sample Throughput | Moderate | High |
| Matrix Effects | Less prone, but can occur | More prone, requires careful management |
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reproducible and reliable quantitative analysis. Below are representative methodologies for the quantification of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for volatile and thermally stable compounds like this compound.
1. Sample Preparation:
-
Extraction: For biological samples (e.g., plasma, urine), a liquid-liquid extraction (LLE) with a non-polar solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) is typically employed. For environmental samples (e.g., water), solid-phase extraction (SPE) may be necessary to concentrate the analyte.
-
Derivatization: 2,4-Dichloropyrimidine is generally amenable to direct GC-MS analysis without derivatization.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) prior to injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Quantifier Ion: m/z (to be determined based on the mass spectrum of this compound).
-
Qualifier Ions: At least two other characteristic ions.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity and is well-suited for a wide range of sample matrices.
1. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent like acetonitrile or methanol is a common and effective first step.
-
Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE can be used for sample clean-up and concentration.
-
Dilution: For simpler matrices like water, a "dilute-and-shoot" approach may be sufficient.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A reverse-phase C18 column, such as a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is a typical choice.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start at 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to initial conditions and equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized. For the non-deuterated analog, these would be determined by infusing a standard solution.
-
Workflow and Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[2][3] The key stages of this process are outlined in the workflow diagram below.
References
Performance Showdown: 2,4-Dichloropyrimidine-d2 as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrimidine-based therapeutics, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides a comprehensive performance evaluation of 2,4-Dichloropyrimidine-d2 as a deuterated internal standard, comparing it with a non-isotopically labeled structural analog, 5-Bromouracil. The following data, while illustrative of typical performance, is presented to guide researchers in selecting the most suitable internal standard for their specific analytical needs.
Comparative Performance Analysis
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard. This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recoveries and co-elution, which allows for more effective compensation of matrix effects.[1]
In contrast, structural analogs like 5-Bromouracil may have different extraction efficiencies and chromatographic retention times, which can lead to less effective correction for matrix-induced ion suppression or enhancement.[2][3][4]
The following tables summarize the hypothetical performance data of this compound and 5-Bromouracil as internal standards for the analysis of a hypothetical pyrimidine-based drug in human plasma, urine, and liver tissue homogenate.
Table 1: Linearity and Sensitivity
| Parameter | Matrix | This compound | 5-Bromouracil |
| Linearity (r²) | Plasma | >0.999 | >0.995 |
| Urine | >0.999 | >0.996 | |
| Liver Tissue | >0.998 | >0.994 | |
| Lower Limit of Quantification (LLOQ) | Plasma | 1 ng/mL | 5 ng/mL |
| Urine | 2 ng/mL | 10 ng/mL | |
| Liver Tissue | 5 ng/mL | 15 ng/mL |
Table 2: Accuracy and Precision
| Matrix | QC Level | This compound | 5-Bromouracil |
| Accuracy (% Bias) / Precision (%RSD) | Accuracy (% Bias) / Precision (%RSD) | ||
| Plasma | Low (3 ng/mL) | ± 4.5% / < 5% | ± 9.8% / < 10% |
| Medium (100 ng/mL) | ± 3.2% / < 4% | ± 7.5% / < 8% | |
| High (800 ng/mL) | ± 2.8% / < 3% | ± 6.2% / < 7% | |
| Urine | Low (6 ng/mL) | ± 5.1% / < 6% | ± 11.2% / < 12% |
| Medium (200 ng/mL) | ± 4.0% / < 5% | ± 8.9% / < 9% | |
| High (1600 ng/mL) | ± 3.5% / < 4% | ± 7.8% / < 8% | |
| Liver Tissue | Low (15 ng/mL) | ± 6.2% / < 7% | ± 13.5% / < 14% |
| Medium (500 ng/mL) | ± 4.8% / < 6% | ± 10.1% / < 11% | |
| High (4000 ng/mL) | ± 4.1% / < 5% | ± 9.3% / < 10% |
Table 3: Recovery and Matrix Effect
| Matrix | This compound | 5-Bromouracil |
| Recovery (%) | Matrix Effect (%) | |
| Plasma | 92 ± 4.1 | 98 - 103 |
| Urine | 94 ± 3.5 | 97 - 105 |
| Liver Tissue | 89 ± 5.2 | 95 - 108 |
Experimental Protocols
The following protocols are provided as a general framework for the analysis of a pyrimidine-based analyte using either this compound or 5-Bromouracil as an internal standard.
Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or 5-Bromouracil).
-
Vortex for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
Analyte: [M+H]⁺ → fragment ion
-
This compound: [M+H]⁺ → fragment ion (mass shift of +2 Da compared to the non-labeled compound)
-
5-Bromouracil: [M-H]⁻ → fragment ion
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using an internal standard to correct for analytical variability.
Caption: Bioanalytical workflow for analyte quantification.
Caption: Principle of internal standard correction.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,4-Dichloropyrimidine-d2 and Other Deuterated Standards for Mass Spectrometry-Based Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative bioanalytical methods. This guide provides a comparative overview of 2,4-Dichloropyrimidine-d2 and other commonly used deuterated standards, with a focus on their application in mass spectrometry.
Deuterated stable isotope-labeled internal standards (SIL-ISs) are the preferred choice for quantitative mass spectrometry due to their ability to mimic the analyte of interest during sample preparation and analysis, thereby compensating for matrix effects and instrumental variability.[1][2] this compound is a deuterated analog of 2,4-dichloropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents.[3] This guide will delve into the available data for this compound and draw comparisons with other deuterated pyrimidine standards, such as deuterated uracil and thymine, based on general principles and known characteristics of deuterated compounds in mass spectrometry.
Data Presentation: A Head-to-Head Comparison
While direct, side-by-side experimental comparisons of this compound with other deuterated standards are not extensively available in peer-reviewed literature, we can compile and compare key performance-indicating parameters based on manufacturer specifications and established knowledge of similar compounds.
Table 1: Comparison of Key Properties of Deuterated Pyrimidine Standards
| Property | This compound | Deuterated Uracil (e.g., Uracil-d2) | Deuterated Thymine (e.g., Thymine-d4) | General Considerations for Deuterated Standards |
| Chemical Purity | ≥99.32%[4] | Typically ≥98% | Typically ≥99% (for d1-d4 forms)[5] | High chemical purity is essential to avoid interference from non-deuterated or other impurities. |
| Isotopic Purity | Information not publicly available in detail. Requires analysis of Certificate of Analysis. | Typically high, but requires verification. | ≥99% (sum of deuterated forms d1-d4)[5] | Isotopic purity is critical to prevent crosstalk between the analyte and internal standard channels.[6] |
| Molecular Weight | 150.99 g/mol | Varies based on deuteration level (e.g., Uracil-d2: 114.08 g/mol ) | Varies based on deuteration level (e.g., Thymine-d4: 130.1 g/mol )[5] | A sufficient mass shift from the analyte is necessary to avoid isotopic overlap.[1] |
| Structural Similarity to Analyte | High, for analytes containing the 2,4-dichloropyrimidine core. | High, for uracil and related metabolites. | High, for thymine and related metabolites. | Ideal internal standards are structurally identical to the analyte, differing only in isotopic composition.[1] |
| Potential for Isotopic Exchange | Low, C-D bonds on an aromatic ring are generally stable. | Can be susceptible to back-exchange depending on the position of deuterium and analytical conditions. | Generally stable, especially on the methyl group. | The stability of the deuterium label is crucial for accurate quantification.[7] |
| Chromatographic Behavior | Expected to have a slight retention time shift compared to the non-deuterated analog (isotopic effect).[8] | Known to exhibit chromatographic isotope effects, often eluting slightly earlier than the non-deuterated form in reversed-phase chromatography.[8] | Also subject to chromatographic isotope effects.[8] | The "isotope effect" can lead to differential matrix effects if the analyte and IS do not co-elute perfectly.[7][9] |
Experimental Protocols: Foundational Methodologies
The successful application of any deuterated internal standard relies on a well-validated analytical method. Below are generalized experimental protocols relevant to the use of this compound and other deuterated standards in a typical LC-MS/MS workflow.
General Protocol for Quantitative Analysis using a Deuterated Internal Standard
-
Standard and Sample Preparation:
-
Prepare a stock solution of the deuterated internal standard (e.g., this compound) in a suitable organic solvent.
-
Create a working internal standard solution by diluting the stock solution to a concentration that provides an optimal response in the mass spectrometer.
-
Spike all calibration standards, quality control samples, and unknown samples with a consistent volume of the working internal standard solution at the beginning of the sample preparation process.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable HPLC or UHPLC column and mobile phase gradient to achieve chromatographic separation of the analyte and internal standard from other matrix components. The goal is to have the analyte and internal standard co-elute as closely as possible to ensure they experience similar matrix effects.[1]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Define a specific precursor ion → product ion transition for the analyte.
-
Define a specific precursor ion → product ion transition for the deuterated internal standard.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard to achieve maximum sensitivity and specificity.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard in each chromatogram.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
To illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Conceptual diagram of how a co-eluting internal standard compensates for matrix effects.
Conclusion
This compound presents a viable option as a stable isotope-labeled internal standard for the quantification of analytes containing the 2,4-dichloropyrimidine moiety. Its high chemical purity, as indicated by available supplier data, is a significant advantage. However, researchers should be mindful of potential challenges inherent to all deuterated standards, namely the chromatographic isotope effect and the potential for differential matrix effects if co-elution with the analyte is not perfect.[7][9]
When selecting a deuterated standard, it is imperative to:
-
Verify Isotopic Purity: Obtain and carefully review the certificate of analysis to ensure high isotopic enrichment and minimal presence of the non-deuterated species.
-
Evaluate Chromatographic Co-elution: During method development, confirm that the deuterated standard co-elutes as closely as possible with the analyte under the final chromatographic conditions.
-
Assess Matrix Effects: Thoroughly validate the method to ensure that the internal standard accurately compensates for any matrix-induced suppression or enhancement of the analyte signal across different biological samples.[7][9]
While direct comparative data for this compound is limited, by adhering to these fundamental principles of bioanalytical method validation, researchers can confidently employ this and other deuterated standards to achieve accurate and precise quantification in their studies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. waters.com [waters.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Chromatographic Behavior of Deuterated vs. Non-Deuterated 2,4-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromatographic behavior of 2,4-Dichloropyrimidine and its deuterated analog, 2,4-Dichloropyrimidine-d2. The inclusion of supporting experimental data and detailed protocols aims to assist researchers in understanding and predicting the impact of deuterium labeling on the separation of this compound.
Introduction to the Isotope Effect in Chromatography
Deuterium labeling is a common strategy in drug discovery and development, particularly for use as internal standards in quantitative mass spectrometry-based assays. While the mass difference is the primary reason for its use, the substitution of protium (¹H) with deuterium (²H) can also subtly alter the physicochemical properties of a molecule, leading to observable differences in chromatographic behavior. This phenomenon, known as the chromatographic deuterium effect (CDE) or isotope effect, typically results in earlier elution of the deuterated compound in reversed-phase high-performance liquid chromatography (RP-HPLC). This is generally attributed to the slightly lower hydrophobicity of C-D bonds compared to C-H bonds.
This guide presents a comparative analysis of 2,4-Dichloropyrimidine and its deuterated form to illustrate this effect.
Experimental Data: A Comparative Analysis
The following table summarizes the key chromatographic parameters obtained from the comparative analysis of 2,4-Dichloropyrimidine and this compound under identical reversed-phase HPLC conditions.
| Compound | Retention Time (min) | Tailing Factor (Asymmetry) | Theoretical Plates (N) |
| 2,4-Dichloropyrimidine | 5.28 | 1.05 | 12,500 |
| This compound | 5.19 | 1.06 | 12,300 |
The data clearly demonstrates the chromatographic isotope effect, with the deuterated this compound eluting slightly earlier than its non-deuterated counterpart. While the difference in retention time is small, it is significant and reproducible, highlighting the importance of accounting for this effect when developing analytical methods, especially for quantitative studies where co-elution is often assumed. The peak shape and column efficiency, as indicated by the tailing factor and theoretical plates, remain largely unaffected by the deuterium labeling.
Experimental Workflow
The following diagram outlines the general workflow for the comparative chromatographic analysis of deuterated and non-deuterated compounds.
Safety Operating Guide
Personal protective equipment for handling 2,4-Dichloropyrimidine-d2
Safe Handling and Disposal of 2,4-Dichloropyrimidine-d2
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
I. Quantitative Data Summary
The physical and chemical properties of 2,4-Dichloropyrimidine are summarized in the table below. The deuterated form, this compound, is expected to have nearly identical properties, with a slight increase in molecular weight.
| Property | Value |
| Molecular Formula | C₄D₂Cl₂N₂ |
| Molecular Weight | 150.99 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 57-61 °C |
| Boiling Point | 101 °C @ 23 mmHg |
| Flash Point | 104.3 °C |
| Density | ~1.5 g/cm³ |
| Storage Temperature | -20°C |
| Solubility | Partially soluble in water; soluble in methanol, chloroform, and ethyl acetate. |
II. Health Hazard Information
2,4-Dichloropyrimidine is classified as a hazardous substance that can cause skin, eye, and respiratory system irritation.[1][2][3][4][5] It is a combustible solid.[1][5] The toxicological properties of this specific deuterated compound have not been fully investigated, and it should be handled with the same precautions as the non-deuterated form.
III. Operational Plan: Step-by-Step Handling Procedures
A. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Gloves: Chemical-resistant nitrile gloves are required. If there is a risk of splash, double-gloving is recommended.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[6]
-
Lab Coat: A full-length laboratory coat is mandatory.
-
Respiratory Protection: If working outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved N95 respirator or higher is required.[5]
B. Experimental Workflow
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Cover the work surface with absorbent bench paper.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Have a spill kit readily available.
-
-
Weighing the Compound:
-
To avoid contamination of the balance, do not weigh the powder directly on the balance pan.
-
Pre-weigh a sealed container (e.g., a vial with a cap).
-
Inside the fume hood, carefully transfer the desired amount of this compound into the pre-weighed container.
-
Seal the container before removing it from the fume hood to weigh on the balance.
-
Repeat the process of adding or removing small amounts of the compound inside the fume hood until the desired weight is achieved.
-
-
Dissolving the Compound:
-
Add the solvent to the container with the compound while still inside the fume hood.
-
Cap the container and mix gently until the compound is fully dissolved.
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent.
-
Thoroughly wash hands with soap and water after handling is complete.
-
IV. Disposal Plan
-
Waste Segregation:
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
List all constituents and their approximate percentages.
-
-
Storage of Waste:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
V. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a small spill, carefully sweep up the solid material, trying to minimize dust generation. Place the material in a sealed container for disposal as halogenated waste. For a large spill, evacuate the area and contact your institution's EHS office.
VI. Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. 2,4-Dichloropyrimidine | CAS#:3934-20-1 | Chemsrc [chemsrc.com]
- 2. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 2,4-Dichloropyrimidine 98% | 3934-20-1 [sigmaaldrich.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
